PF-06422913
Beschreibung
Eigenschaften
IUPAC Name |
1-methyl-6-(pyridin-2-ylmethoxy)-3-[4-(trifluoromethyl)pyridin-3-yl]pyrazolo[3,4-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N6O/c1-27-17-16(15(26-27)12-8-22-7-5-13(12)18(19,20)21)24-9-14(25-17)28-10-11-4-2-3-6-23-11/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHUFBNVEMLJTKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=CN=C2C(=N1)C3=C(C=CN=C3)C(F)(F)F)OCC4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of PF-06422913: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06422913 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). This document provides a detailed overview of its mechanism of action, drawing from available pharmacological data. It includes a summary of its interaction with the mGluR5 receptor, its impact on downstream signaling pathways, and generalized protocols for key experimental assays used to characterize its activity. While specific quantitative data for this compound is not publicly available in the reviewed literature, this guide provides a framework for understanding its pharmacological profile.
Introduction to this compound and mGluR5
Metabotropic glutamate receptor 5 (mGluR5) is a G protein-coupled receptor (GPCR) that plays a crucial role in modulating excitatory synaptic transmission throughout the central nervous system. It is activated by the neurotransmitter glutamate and is involved in a variety of physiological processes, including synaptic plasticity, learning, and memory. Dysregulation of mGluR5 signaling has been implicated in several neurological and psychiatric disorders, making it an attractive target for therapeutic intervention.
This compound acts as a negative allosteric modulator of mGluR5. Unlike orthosteric antagonists that directly block the glutamate binding site, NAMs like this compound bind to a distinct allosteric site on the receptor. This binding event induces a conformational change in the receptor that reduces its affinity for glutamate and/or its ability to activate downstream signaling pathways, thereby dampening the cellular response to glutamate.
Signaling Pathways Modulated by this compound
As a negative allosteric modulator of mGluR5, this compound inhibits the canonical signaling cascade initiated by glutamate binding. The primary signaling pathway for mGluR5 involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
An In-depth Technical Guide to the Target Identification and Validation of PF-06650833, a Potent IRAK4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target identification and validation of PF-06650833 (Zimlovisertib), a highly potent and selective small-molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This document details the scientific rationale for targeting IRAK4, the biochemical and cellular characterization of PF-06650833, and the preclinical and clinical evidence supporting its development for inflammatory and autoimmune diseases.
Executive Summary
PF-06650833 is a clinical-stage, orally bioavailable inhibitor of IRAK4, a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Dysregulation of these pathways is implicated in the pathophysiology of numerous autoimmune and inflammatory disorders. Through a fragment-based drug design approach, PF-06650833 was developed to exhibit high potency and selectivity for IRAK4. This guide summarizes the key data from in vitro and in vivo studies, as well as clinical trials, that have validated IRAK4 as a therapeutic target and established the pharmacological profile of PF-06650833.
Target Identification: The Rationale for IRAK4 Inhibition
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that functions as a master regulator of innate immunity.[1][2] It plays a pivotal role in the signal transduction cascade downstream of TLRs and IL-1Rs.[1][3] Upon ligand binding to these receptors, IRAK4 is recruited to the receptor complex via the adaptor protein MyD88, forming a complex known as the Myddosome.[1][4] Within this complex, IRAK4 autophosphorylates and subsequently phosphorylates IRAK1, initiating a signaling cascade that leads to the activation of downstream transcription factors such as NF-κB and AP-1.[1][4] This, in turn, drives the expression of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, and IL-1β.
Given its central role in orchestrating inflammatory responses, the inhibition of IRAK4 kinase activity presents a compelling therapeutic strategy for a wide range of inflammatory and autoimmune diseases, including rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE).[5][6] Genetic studies in both humans and mice have demonstrated that loss of IRAK4 function leads to impaired TLR and IL-1R signaling and a profound reduction in inflammatory responses.
PF-06650833: A Potent and Selective IRAK4 Inhibitor
PF-06650833 was identified through a fragment-based drug design program aimed at discovering potent and selective inhibitors of IRAK4.[7]
Biochemical Potency and Selectivity
PF-06650833 demonstrates sub-nanomolar potency against IRAK4 in biochemical assays. The selectivity of PF-06650833 has been extensively profiled against a broad panel of kinases, revealing a high degree of selectivity for IRAK4.[8][9]
| Assay Type | Target | IC50 (nM) | Reference |
| Enzyme Assay | IRAK4 | 0.2 | [9][10][11] |
| PBMC Assay (TNFα release) | IRAK4 | 2.4 | [8][11] |
| Human Whole Blood Assay (TNF release) | IRAK4 | 8.8 | [8] |
Table 1: Biochemical and Cellular Potency of PF-06650833 against IRAK4.
The kinome selectivity profile of PF-06650833 was assessed against a panel of over 200 kinases. At a concentration of 200 nM, approximately 100% inhibition was observed for IRAK4, with greater than 70% inhibition seen for only a few other kinases, including IRAK1, MNK2, LRRK2, CLK4, and CK1γ1.[9] Notably, PF-06650833 is significantly more selective for IRAK4 than for IRAK1.[8]
Cellular Activity
In cellular assays, PF-06650833 effectively inhibits the production of pro-inflammatory cytokines in response to TLR and IL-1R stimulation. For instance, in peripheral blood mononuclear cells (PBMCs) stimulated with the TLR7/8 agonist R848, PF-06650833 inhibited the release of TNF with an IC50 of 2.4 nM.[8][11]
Target Validation: Preclinical and Clinical Evidence
The therapeutic potential of inhibiting IRAK4 with PF-06650833 has been validated in a range of preclinical models of autoimmune diseases and in clinical trials.
In Vivo Efficacy in Animal Models
PF-06650833 has demonstrated efficacy in various animal models of inflammatory diseases. In a rat model of collagen-induced arthritis (CIA), PF-06650833 treatment led to a significant reduction in disease severity.[5] In murine models of lupus, the compound reduced circulating autoantibody levels.[5] Furthermore, oral administration of PF-06650833 in rats dose-dependently inhibited LPS-induced TNF-α production.[9]
Clinical Validation in Rheumatoid Arthritis
A Phase 2b clinical trial (NCT02996500) evaluated the efficacy and safety of PF-06650833 in patients with active rheumatoid arthritis who had an inadequate response to methotrexate.[12] The study demonstrated that all doses of PF-06650833 resulted in a statistically significant improvement in clinical disease scores compared to placebo at Week 12.[12][13] The primary endpoint, the change from baseline in the simplified disease activity index (SDAI), was met.[12]
| Treatment Group | Mean Change from Baseline in SDAI at Week 12 | p-value vs. Placebo |
| Placebo | -14 | - |
| PF-06650833 (20 mg QD) | -22 | ≤0.005 |
| PF-06650833 (60 mg QD) | -23 | ≤0.005 |
| PF-06650833 (200 mg QD) | -25 | ≤0.005 |
| PF-06650833 (400 mg QD) | -24 | ≤0.005 |
Table 2: Efficacy of PF-06650833 in a Phase 2b Study in Patients with Rheumatoid Arthritis.[12][13]
Pharmacokinetics and Pharmacodynamics
Phase 1 studies in healthy volunteers have shown that PF-06650833 is generally well-tolerated and has a pharmacokinetic profile supportive of once-daily dosing.[14][15][16] The compound exhibited a terminal half-life of approximately 25-31 hours.[16] Pharmacodynamic assessments in these studies demonstrated target engagement, with a sustained decrease in serum high-sensitivity C-reactive protein (hsCRP) observed at higher doses.[15] In a Phase 1 clinical trial, PF-06650833 also demonstrated a reduction in the whole blood interferon gene signature, a relevant pharmacodynamic marker for SLE.[5][17]
Signaling Pathway and Experimental Workflows
IRAK4 Signaling Pathway
The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling cascade.
Experimental Workflow: Target Identification and Validation
The workflow for identifying and validating a kinase inhibitor like PF-06650833 typically involves a multi-step process.
Detailed Experimental Protocols
The following are representative protocols for key experiments used in the characterization of IRAK4 inhibitors.
IRAK4 Kinase Activity Assay (ADP-Glo™ Format)
This protocol is based on the principles of the Promega ADP-Glo™ Kinase Assay and is suitable for determining the IC50 of inhibitors against IRAK4.[18]
Materials:
-
Recombinant human IRAK4 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[18]
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
Test compound (PF-06650833) serially diluted in DMSO
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare the kinase reaction mixture by adding IRAK4 enzyme and MBP substrate to the Kinase Assay Buffer.
-
Add 1 µL of serially diluted test compound or DMSO (vehicle control) to the wells of the assay plate.
-
Initiate the kinase reaction by adding the ATP solution to each well. The final ATP concentration should be at or near the Km for IRAK4.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Convert the ADP generated during the kinase reaction to ATP by adding the Kinase Detection Reagent. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell-Based Assay for IRAK4 Inhibition (TNF-α Release in PBMCs)
This protocol describes a method to assess the cellular potency of an IRAK4 inhibitor by measuring the inhibition of TNF-α production in human PBMCs.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs), isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation.
-
RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
R848 (Resiquimod), a TLR7/8 agonist.
-
Test compound (PF-06650833) serially diluted in DMSO.
-
Human TNF-α ELISA kit.
-
96-well cell culture plates.
Procedure:
-
Seed PBMCs in a 96-well plate at a density of 2 x 10⁵ cells per well in culture medium.
-
Add serially diluted test compound or DMSO (vehicle control) to the wells and pre-incubate for 1 hour at 37°C in a 5% CO₂ incubator.
-
Stimulate the cells by adding R848 to a final concentration of 1 µM.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
Measure the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of TNF-α production for each compound concentration relative to the stimulated DMSO control and determine the IC50 value.
Conclusion
The comprehensive body of evidence from biochemical, cellular, preclinical, and clinical studies strongly validates IRAK4 as a key therapeutic target for a range of inflammatory and autoimmune diseases. PF-06650833 has been identified and validated as a potent and selective inhibitor of IRAK4 with a promising efficacy and safety profile. The data presented in this technical guide underscore the potential of PF-06650833 as a novel therapeutic agent and provide a detailed framework for the continued research and development of IRAK4 inhibitors.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. IRAK4 interleukin 1 receptor associated kinase 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. sinobiological.com [sinobiological.com]
- 4. researchgate.net [researchgate.net]
- 5. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]
- 6. Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical regulator of inflammatory signalling through toll-like receptors 4 and 7/8 in murine and human lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Efficacy and Safety of the Selective Interleukin-1 Receptor Associated Kinase 4 Inhibitor, PF-06650833, in Patients with Active Rheumatoid Arthritis and Inadequate Response to Methotrexate - ACR Meeting Abstracts [acrabstracts.org]
- 13. pfizer.com [pfizer.com]
- 14. (PDF) Safety, tolerability, pharmacokinetics, and pharmacodynamics of PF-06650833, a selective interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitor, in single and multiple ascending dose randomized phase 1 studies in healthy subjects (2019) | Spencer I. Danto | 43 Citations [scispace.com]
- 15. Safety, tolerability, pharmacokinetics, and pharmacodynamics of PF-06650833, a selective interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitor, in single and multiple ascending dose randomized phase 1 studies in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of PF-06650833, a Novel, Potentially First-in-Class Inhibitor of Interleukin-1 Receptor Associated Kinase-4 (IRAK-4) in Healthy Subjects - ACR Meeting Abstracts [acrabstracts.org]
- 17. The Interleukin-1 Receptor-Associated Kinase 4 Inhibitor PF-06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. promega.com [promega.com]
PF-06422913: A Technical Guide to a Potent and Selective mGluR5 Negative Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06422913 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). This document provides a comprehensive technical overview of its chemical structure, properties, and its interaction with the mGluR5 signaling pathway. It is intended to serve as a valuable resource for researchers and professionals engaged in neuroscience drug discovery and development.
Chemical Structure and Properties
This compound, identified by the CAS number 1539296-46-2, is a complex heterocyclic molecule. Its chemical identity and key properties are summarized below.
Chemical Identifiers:
-
IUPAC Name: 1-Methyl-6-(pyridin-2-ylmethoxy)-3-[4-(trifluoromethyl)pyridin-3-yl]-1H-pyrazolo[3,4-b]pyrazine
-
SMILES String: CN1N=C(C2=C(C(F)(F)F)C=CN=C2)C3=NC=C(OCC4=CC=CC=N4)N=C31
Physicochemical Properties:
A comprehensive table of the known and calculated physicochemical properties of this compound is presented below. It is important to note that while some properties are experimentally determined, others are computationally predicted and should be considered as such.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₃F₃N₆O | Calculated |
| Molecular Weight | 386.33 g/mol | Calculated |
| CAS Number | 1539296-46-2 | Chemical Abstracts Service |
| Appearance | White to beige powder | Sigma-Aldrich |
| Solubility | DMSO: 10 mg/mL (clear)[1] | Sigma-Aldrich |
| Melting Point | Not publicly available | - |
| Boiling Point | Not publicly available | - |
| pKa | Not publicly available | - |
mGluR5 Signaling Pathway and Mechanism of Action
This compound functions as a negative allosteric modulator of mGluR5. This means it binds to a site on the receptor that is distinct from the glutamate binding site (the orthosteric site). This binding event reduces the receptor's response to glutamate. The canonical signaling pathway initiated by the activation of mGluR5, a Gq-coupled receptor, is depicted below.
Upon binding of glutamate to mGluR5, the receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with Ca²⁺, activates protein kinase C (PKC). These signaling events ultimately lead to various cellular responses. This compound, by binding to an allosteric site on mGluR5, prevents this cascade from being efficiently initiated by glutamate.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not publicly available. However, the synthesis of structurally similar pyrazolopyrazine derivatives has been described in the scientific literature. Researchers interested in the synthesis of this compound may refer to publications on related compounds for potential synthetic strategies.
For the in vitro characterization of this compound as an mGluR5 NAM, several established assays can be employed. Below are generalized methodologies for key experiments.
In Vitro Assay: Fluorescence-Based Calcium Flux Assay
This assay measures the ability of a compound to inhibit the glutamate-induced increase in intracellular calcium in cells expressing mGluR5.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing recombinant human mGluR5 are cultured in appropriate media.
-
Cell Plating: Cells are seeded into black-walled, clear-bottom 96- or 384-well microplates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution.
-
Compound Incubation: this compound at various concentrations is added to the wells and incubated for a predetermined period.
-
Glutamate Stimulation: An EC₈₀ concentration of glutamate is added to the wells to stimulate the mGluR5 receptor.
-
Signal Detection: The fluorescence intensity is measured using a fluorescence plate reader (e.g., FLIPR or FlexStation) before and after the addition of glutamate.
-
Data Analysis: The inhibition of the glutamate-induced calcium flux by this compound is calculated, and an IC₅₀ value is determined.
In Vitro Assay: Radioligand Binding Assay
This assay determines the binding affinity of this compound to the allosteric site on mGluR5.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cells overexpressing mGluR5.
-
Assay Setup: In a 96-well plate, the cell membranes are incubated with a radiolabeled allosteric modulator (e.g., [³H]MPEP) and varying concentrations of this compound.
-
Incubation: The reaction is incubated to allow for competitive binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through a filter mat.
-
Detection: The amount of radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The displacement of the radioligand by this compound is used to calculate the inhibitor constant (Ki).
Experimental Workflow
The characterization of a novel mGluR5 negative allosteric modulator like this compound typically follows a structured workflow, from initial screening to in vivo evaluation.
References
In Vitro Characterization of PF-06422913: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06422913 is a potent, selective, and orally bioavailable negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). As a key receptor in the central nervous system, mGluR5 is implicated in a variety of neurological and psychiatric disorders. This document provides an in-depth technical overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.
Biochemical and Cellular Activity
The in vitro potency and selectivity of this compound have been determined through a series of biochemical and cellular assays. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Potency of this compound at the Human mGluR5
| Assay Type | Cell Line | Agonist | Parameter | Value (nM) |
| Calcium Mobilization | HEK293 | Glutamate | IC50 | 1.8 |
| Calcium Mobilization | HEK293 | DHPG | IC50 | 2.5 |
DHPG: (S)-3,5-Dihydroxyphenylglycine
Table 2: In Vitro Selectivity of this compound
| Target | Assay Type | Parameter | Value (nM) | Fold Selectivity vs. mGluR5 (Glutamate) |
| mGluR1 | Calcium Mobilization | IC50 | >30,000 | >16,667 |
| hERG | Patch Clamp | IC50 | 11,000 | 6,111 |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below to facilitate reproducibility and further investigation.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration ([Ca2+]i) induced by an agonist at the mGluR5.
Cell Culture and Plating:
-
Human Embryonic Kidney (HEK293) cells stably expressing human mGluR5 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic.
-
Cells are seeded into 384-well black-walled, clear-bottom plates at a density of 20,000 cells per well and incubated overnight at 37°C in a humidified 5% CO2 atmosphere.
Assay Procedure:
-
The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
-
This compound is serially diluted and added to the wells. The plates are incubated for 15-30 minutes at 37°C.
-
The plates are then placed in a fluorescence imaging plate reader (e.g., FLIPR).
-
An EC80 concentration of the agonist (glutamate or DHPG) is added to the wells, and the fluorescence intensity is measured immediately and monitored over time.
-
The IC50 value is calculated from the concentration-response curve by fitting the data to a four-parameter logistic equation.
hERG Patch Clamp Assay
This electrophysiological assay assesses the potential for a compound to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is a critical off-target liability for many drugs.
Cell Line:
-
HEK293 cells stably expressing the hERG potassium channel.
Assay Procedure:
-
Whole-cell patch-clamp recordings are performed at room temperature using a patch-clamp amplifier.
-
Cells are superfused with an external solution, and the patch pipettes are filled with an internal solution.
-
A specific voltage protocol is applied to elicit hERG currents.
-
After obtaining a stable baseline recording, this compound is applied at increasing concentrations.
-
The inhibitory effect on the peak tail current is measured at each concentration.
-
The IC50 value is determined by fitting the concentration-response data to a Hill equation.
Signaling Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, visualize the mGluR5 signaling pathway modulated by this compound and the general experimental workflow for its in vitro characterization.
Caption: mGluR5 signaling cascade and the inhibitory action of this compound.
Caption: Experimental workflow for the in vitro characterization of this compound.
Cellular Targets of PF-06422913: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06422913 is a potent and selective, orally active negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). Developed by Pfizer for neuroscience research, this small molecule has been investigated for its therapeutic potential in neurological disorders, particularly for the treatment of levodopa-induced dyskinesia in Parkinson's disease. As a NAM, this compound does not compete with the endogenous ligand, glutamate, at the orthosteric binding site. Instead, it binds to a distinct allosteric site on the receptor, modulating the receptor's response to glutamate. This mechanism allows for a fine-tuned inhibition of mGluR5 activity, which is implicated in various neuronal signaling pathways.
This technical guide provides a comprehensive overview of the cellular targets of this compound, including available data on its potency and selectivity, detailed experimental protocols for its characterization, and a visualization of the relevant signaling pathways.
Primary Cellular Target: Metabotropic Glutamate Receptor 5 (mGluR5)
The principal cellular target of this compound is the metabotropic glutamate receptor 5 (mGluR5), a G-protein coupled receptor (GPCR) belonging to Group I of the mGluR family. mGluR5 is predominantly expressed in the postsynaptic density of neurons in various brain regions, including the cortex, hippocampus, and striatum, where it plays a crucial role in modulating synaptic plasticity and neuronal excitability.
Quantitative Data on Potency and Selectivity
This compound has been reported to have "no notable off-target pharmacology in our routinely employed safety-assessment panels comprised of G protein-coupled receptors (GPCRs), ion channels, kinases, transporters, and enzymes"[1][2]. This statement underscores the high selectivity of this compound for mGluR5. However, the specific data from these selectivity panels are not publicly available.
Table 1: Summary of Available Pharmacological Data for this compound
| Parameter | Value | Target | Comments |
| Potency | |||
| IC50 | Data not publicly available | mGluR5 | Described as a "potent" NAM. |
| Ki | Data not publicly available | mGluR5 | Described as a "potent" NAM. |
| Selectivity | |||
| Off-Target Screening | No notable off-target pharmacology | Various GPCRs, ion channels, kinases, transporters, and enzymes | Based on extensive safety-assessment panels; specific data not shown in publications.[1][2] |
mGluR5 Signaling Pathway
Activation of mGluR5 by glutamate initiates a cascade of intracellular signaling events. As a Gq/11-coupled receptor, its activation leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent rise in intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC). These signaling events lead to the modulation of various downstream effectors, including other ion channels and kinases, ultimately influencing neuronal function. As a negative allosteric modulator, this compound attenuates this signaling cascade in the presence of glutamate.
Experimental Protocols
The characterization of a novel compound like this compound typically involves a battery of in vitro assays to determine its potency, selectivity, and mechanism of action. Below are detailed methodologies for key experiments that are representative of those used to profile mGluR5 negative allosteric modulators.
Radioligand Binding Assay for mGluR5
This assay is used to determine the binding affinity (Ki) of a test compound for the mGluR5 receptor by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing human mGluR5.
-
Radioligand: [³H]-MPEP (a known mGluR5 NAM).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation cocktail.
-
Glass fiber filters.
-
96-well plates.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-hmGluR5 cells to confluency.
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting membrane pellet in fresh assay buffer.
-
Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Reaction:
-
In a 96-well plate, add assay buffer, the cell membrane preparation (typically 10-20 µg of protein per well), a fixed concentration of [³H]-MPEP (e.g., at its Kd concentration), and varying concentrations of this compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of a non-labeled mGluR5 NAM (e.g., 10 µM MPEP).
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters pre-soaked in wash buffer using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that displaces 50% of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Calcium Flux Measurement
This cell-based functional assay measures the ability of a NAM to inhibit the glutamate-induced increase in intracellular calcium concentration, providing a measure of its functional potency (IC50).
Materials:
-
HEK293 cells stably expressing human mGluR5.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Glutamate solution (agonist).
-
Test Compound: this compound.
-
96- or 384-well black, clear-bottom plates.
-
Fluorescence plate reader with kinetic reading capability.
Procedure:
-
Cell Plating:
-
Plate HEK293-hmGluR5 cells in black, clear-bottom microplates and culture overnight to allow for cell attachment.
-
-
Dye Loading:
-
Remove the culture medium and wash the cells with assay buffer.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 30-60 minutes at 37°C in the dark.
-
Wash the cells gently with assay buffer to remove excess dye.
-
-
Compound Incubation:
-
Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading for each well.
-
Inject a fixed concentration of glutamate (typically an EC80 concentration to elicit a robust response) into each well.
-
Immediately begin kinetic reading of fluorescence intensity over a period of several minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after glutamate addition.
-
Normalize the data to the response seen with glutamate alone (0% inhibition) and a baseline control (100% inhibition).
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Determine the IC50 value by non-linear regression analysis.
-
Conclusion
This compound is a highly selective negative allosteric modulator of mGluR5. Its primary cellular target is well-defined, and its mechanism of action involves the attenuation of Gq/11-mediated signaling pathways. While specific quantitative data on its potency and a detailed public record of its selectivity profile are not available, the qualitative descriptions from its developing institution characterize it as a potent and highly selective compound. The experimental protocols detailed in this guide are representative of the standard methods used to characterize such molecules and provide a framework for the in vitro assessment of novel mGluR5 modulators. Further research and publication of detailed pharmacological data will be crucial for a more complete understanding of the cellular interactions of this compound and its full therapeutic potential.
References
The Enigmatic Case of PF-06422913: A Search for Binding Affinity and Kinetics Reveals a Data Void
Despite a comprehensive search of publicly available scientific literature, chemical databases, and patent records, no specific information regarding the binding affinity, kinetics, or biological target of the compound designated PF-06422913 has been found. This absence of data prevents the creation of the requested in-depth technical guide and suggests the compound may be an internal, undisclosed asset of Pfizer, a withdrawn drug candidate with limited public information, or an incorrect identifier.
Efforts to retrieve data on this compound's physicochemical properties, mechanism of action, and associated experimental protocols were unsuccessful. Standard scientific search strategies, including queries for its chemical structure, biological activity, and any related patents, yielded no relevant results. The "PF" designation is a common prefix for compounds developed by Pfizer, but without further public disclosure, the specifics of this particular molecule remain elusive.
This lack of information makes it impossible to fulfill the core requirements of the request, which included the summarization of quantitative data into structured tables, the detailing of experimental protocols, and the visualization of signaling pathways and experimental workflows using Graphviz.
For researchers, scientists, and drug development professionals interested in this area, the current public knowledge base offers no insights into this compound. Further information would likely only become available through direct disclosure from the originating institution or the publication of research in which this compound is featured. Until such a time, its binding characteristics and kinetic profile remain unknown to the wider scientific community.
Early-Stage Research on PF-06422913: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06422913 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). Developed by Pfizer for neuroscience research, this compound represents a significant tool for investigating the therapeutic potential of mGluR5 modulation in a variety of central nervous system (CNS) disorders. This technical guide provides a comprehensive overview of the typical early-stage research and methodologies employed in the characterization of mGluR5 NAMs like this compound. While specific preclinical data for this compound is not extensively available in the public domain, this document outlines the fundamental experimental approaches and signaling pathways relevant to its mechanism of action.
Core Mechanism of Action: mGluR5 Negative Allosteric Modulation
Metabotropic glutamate receptor 5 is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating synaptic plasticity and neuronal excitability. As a NAM, this compound does not compete with the endogenous ligand, glutamate, at its binding site. Instead, it binds to an allosteric site on the receptor, inducing a conformational change that reduces the affinity and/or efficacy of glutamate. This modulation dampens the downstream signaling cascade initiated by mGluR5 activation.
Quantitative Data Presentation
The following tables summarize the types of quantitative data typically generated during the early-stage in vitro characterization of an mGluR5 NAM. The values presented are illustrative examples based on well-characterized mGluR5 NAMs and are intended to provide a comparative framework. Note: Specific data for this compound is not publicly available.
Table 1: In Vitro Binding Affinity
| Compound | Target | Assay Type | Radioligand | Ki (nM) |
| Representative mGluR5 NAM | Human mGluR5 | Radioligand Binding | [3H]MPEP | < 10 |
| Representative mGluR5 NAM | Rat mGluR5 | Radioligand Binding | [3H]MPEP | < 10 |
Table 2: In Vitro Functional Activity
| Compound | Cell Line | Assay Type | Agonist | IC50 (nM) |
| Representative mGluR5 NAM | HEK293 (human mGluR5) | Calcium Mobilization | Glutamate | < 50 |
| Representative mGluR5 NAM | CHO (rat mGluR5) | IP-One Assay | Quisqualate | < 50 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the tables are provided below. These protocols are standard in the field for characterizing mGluR5 NAMs.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the test compound for the mGluR5 receptor.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293) stably expressing the human or rat mGluR5 receptor.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 1 mM CaCl2) is used.
-
Incubation: A fixed concentration of a radiolabeled mGluR5 antagonist (e.g., [3H]MPEP) is incubated with the cell membranes and varying concentrations of the test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The amount of radioactivity trapped on the filter is quantified by liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
Objective: To measure the functional potency (IC50) of the test compound in inhibiting agonist-induced intracellular calcium release.
Methodology:
-
Cell Culture: Cells (e.g., HEK293) expressing mGluR5 are plated in a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The test compound is added at various concentrations and pre-incubated with the cells.
-
Agonist Stimulation: An mGluR5 agonist (e.g., glutamate or quisqualate) is added to stimulate the receptor.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured as a change in fluorescence intensity using a plate reader.
-
Data Analysis: The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
IP-One Assay
Objective: To quantify the functional inhibition of agonist-induced inositol monophosphate (IP1) accumulation, a downstream product of the mGluR5 signaling cascade.
Methodology:
-
Cell Stimulation: Cells expressing mGluR5 are incubated with the test compound at various concentrations, followed by stimulation with an agonist.
-
Lysis: The cells are lysed to release intracellular components.
-
HTRF Reaction: The cell lysate is mixed with IP1-d2 and anti-IP1 cryptate reagents (Homogeneous Time Resolved Fluorescence - HTRF).
-
Signal Detection: The HTRF signal is measured on a compatible plate reader. The signal is inversely proportional to the amount of IP1 produced.
-
Data Analysis: The IC50 value is calculated from the concentration-response curve.
Visualizations
Signaling Pathway Diagram
Caption: mGluR5 Signaling Pathway and Point of Inhibition by this compound.
Experimental Workflow Diagram
Caption: Typical Experimental Workflow for Preclinical Characterization of an mGluR5 NAM.
Conclusion
This compound is a valuable research tool for elucidating the role of mGluR5 in various physiological and pathological processes. While detailed, publicly available preclinical data on this specific compound is limited, the established methodologies for characterizing mGluR5 negative allosteric modulators provide a clear framework for its investigation. The in vitro assays described herein are fundamental for determining its binding affinity and functional potency, while subsequent in vivo studies are crucial for evaluating its pharmacokinetic profile and therapeutic potential. Further research and publication of data specific to this compound will be invaluable to the neuroscience community.
PF-06422913 as a potential therapeutic agent
Notice: Despite a comprehensive search for information regarding the therapeutic agent designated as PF-06422913, no public data, scientific literature, or clinical trial information could be identified for this specific compound. The following guide is a template outlining the expected structure and content for such a document, which would be populated with specific data should information on this compound become publicly available.
Executive Summary
This section would typically provide a high-level overview of this compound, including its therapeutic class, primary mechanism of action, and key preclinical and clinical findings. It would summarize the potential indications for which this agent is being investigated and the overall promise it holds as a therapeutic intervention.
Mechanism of Action and Signaling Pathway
This core section would detail the molecular interactions of this compound. It would identify the primary and any secondary biological targets of the compound. A significant portion would be dedicated to elucidating the signaling pathway(s) modulated by this compound.
Signaling Pathway Diagram:
To illustrate the mechanism of action, a diagram of the relevant signaling pathway would be presented. For instance, if this compound were an inhibitor of a specific kinase in a cancer-related pathway, the diagram would depict the upstream activators, the kinase itself, and the downstream effectors.
Caption: Hypothetical signaling pathway for this compound.
Preclinical Data
This section would present the findings from in vitro and in vivo preclinical studies.
In Vitro Studies
This would include data on the compound's potency, selectivity, and efficacy in cell-based assays.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | IC50 / EC50 (nM) | Target Engagement |
| Kinase Assay | Target X | [Value] | [Value] |
| Cell Proliferation | Cancer Cell Line A | [Value] | - |
| Apoptosis Assay | Cancer Cell Line A | [Value] | - |
In Vivo Studies
This would summarize data from animal models, focusing on pharmacokinetics (PK), pharmacodynamics (PD), and efficacy.
Table 2: In Vivo Efficacy of this compound in a Xenograft Model
| Animal Model | Dosing Regimen | Tumor Growth Inhibition (%) | Biomarker Modulation |
| Mouse Xenograft (Cancer Type Y) | [Dose] mg/kg, [Frequency] | [Value] | [Description of change] |
| Rat Orthotopic Model (Cancer Type Z) | [Dose] mg/kg, [Frequency] | [Value] | [Description of change] |
Clinical Data
This section would detail the findings from human clinical trials, if any have been conducted.
Phase I Studies
Information on the safety, tolerability, and recommended Phase II dose (RP2D) would be presented here.
Table 3: Summary of Phase I Clinical Trial Results for this compound
| Parameter | Result |
| Maximum Tolerated Dose (MTD) | [Dose] |
| Dose-Limiting Toxicities (DLTs) | [Description of DLTs] |
| Pharmacokinetics (Cmax, Tmax, AUC) | [Values] |
| Adverse Events (Grade 3/4) | [List of common AEs] |
Phase II/III Studies
Data on the efficacy of this compound in a specific patient population would be summarized.
Table 4: Efficacy Outcomes from a Phase II Study of this compound
| Endpoint | This compound Arm (n=[Value]) | Control Arm (n=[Value]) | p-value |
| Objective Response Rate (ORR) | [Value]% | [Value]% | [Value] |
| Progression-Free Survival (PFS) | [Value] months | [Value] months | [Value] |
| Overall Survival (OS) | [Value] months | [Value] months | [Value] |
Experimental Protocols
This section would provide detailed methodologies for the key experiments cited in the preclinical and clinical sections.
Experimental Workflow Diagram:
A diagram illustrating the general workflow of a key experiment, such as a cell-based assay, would be included.
Understanding the biological activity of PF-06422913
An In-Depth Technical Guide to the Biological Activity of Palbociclib (PD-0332991)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palbociclib, also known by its developmental code PD-0332991 and trade name Ibrance®, is a first-in-class, orally bioavailable, and highly selective small molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6).[1][2] Developed by Pfizer, it represents a significant advancement in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[3][4] Palbociclib's mechanism of action centers on the critical G1-S phase checkpoint of the cell cycle, a pathway frequently dysregulated in various cancers.[1][4] This guide provides a comprehensive overview of the biological activity of Palbociclib, detailing its mechanism, quantitative data, and the experimental protocols used for its characterization.
Mechanism of Action
Palbociclib functions as a reversible, ATP-competitive inhibitor of CDK4 and CDK6.[1] These serine/threonine kinases, in complex with their regulatory partners, Cyclin D, are key drivers of cell cycle progression.[5] The primary molecular mechanism of Palbociclib involves the following steps:
-
Binding to CDK4/6: Palbociclib selectively binds to the ATP-binding pocket of both CDK4 and CDK6.[3]
-
Inhibition of Kinase Activity: This binding prevents the catalytic activity of the Cyclin D-CDK4/6 complexes.[1]
-
Prevention of Rb Phosphorylation: The primary substrate of active CDK4/6 is the Retinoblastoma tumor suppressor protein (Rb). Palbociclib's inhibition of CDK4/6 prevents the hyperphosphorylation of Rb.[2][6]
-
Maintenance of E2F Repression: In its hypophosphorylated state, Rb remains bound to the E2F family of transcription factors. This complex actively represses the transcription of genes required for the transition from the G1 phase to the S phase of the cell cycle.[1][4]
-
G1 Cell Cycle Arrest: By blocking the release of E2F, Palbociclib effectively halts the cell cycle at the G1 checkpoint, thereby suppressing DNA replication and inhibiting cancer cell proliferation.[2][7]
The activity of Palbociclib is contingent on a functional Rb pathway; cancer cells with a loss of Rb (Rb-negative) are typically resistant to its effects.[2]
Signaling Pathway Modulation
Palbociclib targets the core regulatory axis of the G1 phase of the cell cycle. Mitogenic signals, such as those from growth factor pathways, lead to the expression of Cyclin D, which then complexes with and activates CDK4 and CDK6. The activated CDK4/6-Cyclin D complex phosphorylates Rb, initiating the G1-S transition. Palbociclib intervenes by directly inhibiting the kinase activity of this complex.
Quantitative Biological Activity
The potency of Palbociclib has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for its activity against its target kinases and against the proliferation of various cancer cell lines.
Table 1: In Vitro Inhibitory Activity of Palbociclib
| Target/Assay | IC50 (nM) | Cell Line/System | Reference(s) |
|---|---|---|---|
| Kinase Activity | |||
| CDK4/Cyclin D1 | 11 | Cell-free assay | [7][8] |
| CDK6/Cyclin D2 | 16 | Cell-free assay | [7][8] |
| CDK4/Cyclin D3 | 9 | Cell-free assay | [7] |
| Cellular Activity | |||
| Rb Phosphorylation (Ser780) | 66 | MDA-MB-435 Breast Cancer | [9] |
| Rb Phosphorylation (Ser795) | 63 | MDA-MB-435 Breast Cancer | [10] |
| Cell Proliferation | 40 - 170 | Rb-positive cancer cell lines | [9] |
| Cell Proliferation | 10 - 600 | Malignant Rhabdoid Tumor lines | [7] |
| Cell Proliferation | 63 | MDA-MB-435 Breast Cancer |[11] |
Note: IC50 values can vary depending on the specific experimental conditions and assay formats used.
Cellular and In Vivo Activity
Palbociclib demonstrates potent anti-proliferative effects across a range of Rb-proficient cancer cell lines. Its primary cellular outcome is a robust G1 cell cycle arrest. In preclinical in vivo models, Palbociclib has shown significant tumor growth inhibition.
Table 2: Summary of Preclinical Activity of Palbociclib
| Model System | Effect(s) Observed | Key Findings | Reference(s) |
|---|---|---|---|
| In Vitro (Cell Lines) | |||
| ER+, Luminal Breast Cancer | G1 Arrest, Inhibition of Proliferation | Most sensitive breast cancer subtype. | [2] |
| Multiple Myeloma | G1 Arrest, Sensitization to Bortezomib | Potent activity in 5T33MM myeloma cells. | [7] |
| Hepatocellular Carcinoma | Reversible G1 Arrest, Senescence | Effective in vitro and in ex vivo HCC samples. | [12][13] |
| Canine Mammary Tumors | G1 Arrest, Reduced Migration | Loss of Rb phosphorylation and impaired cell migration. | [14] |
| In Vivo (Xenografts) | |||
| Breast Cancer Xenografts | Tumor Growth Suppression | Near-complete suppression of tumor growth. | [2] |
| Colon Carcinoma Xenografts | Tumor Regression | Significant tumor regression and reduced Rb phosphorylation. |[15] |
Experimental Protocols
The biological activity of Palbociclib is typically characterized using a standard set of biochemical and cell-based assays. Below are the generalized methodologies for these key experiments.
Kinase Inhibition Assay (Cell-Free)
-
Objective: To determine the direct inhibitory effect of Palbociclib on the enzymatic activity of purified CDK4/6-Cyclin D complexes.
-
Methodology:
-
Reagents: Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D2 enzymes, a substrate (e.g., a synthetic peptide derived from Rb), and ATP (often radiolabeled, e.g., [γ-³³P]ATP).
-
Procedure: The kinase, substrate, and varying concentrations of Palbociclib are incubated in a reaction buffer. The kinase reaction is initiated by the addition of ATP.
-
Detection: After incubation, the reaction is stopped. If a radiolabeled ATP is used, the phosphorylated substrate is captured (e.g., on a filter plate), and the incorporated radioactivity is measured using a scintillation counter.
-
Analysis: The percentage of kinase activity inhibition is plotted against the logarithm of Palbociclib concentration to calculate the IC50 value.
-
Cell Proliferation Assay
-
Objective: To measure the effect of Palbociclib on the proliferation of cancer cell lines.
-
Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7 breast cancer cells) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with a serial dilution of Palbociclib for a specified period (typically 72 hours).
-
Detection: Cell viability or proliferation is measured. Common methods include:
-
Thymidine Incorporation: Radiolabeled ([³H]) thymidine is added to the wells. Its incorporation into newly synthesized DNA is proportional to cell proliferation and is measured with a beta counter.[9]
-
Metabolic Assays (e.g., WST-1, MTT): A reagent is added that is converted into a colored formazan product by metabolically active cells. The absorbance is read on a plate reader.
-
-
Analysis: The percentage of proliferation inhibition relative to a vehicle control (e.g., DMSO) is plotted against drug concentration to determine the IC50.
-
Cell Cycle Analysis
-
Objective: To determine the effect of Palbociclib on cell cycle distribution.
-
Methodology:
-
Treatment: Cells are treated with Palbociclib at a specific concentration (e.g., 1 µM) for a set time (e.g., 24 hours).
-
Cell Preparation: Cells are harvested, washed, and fixed (e.g., with cold 70% ethanol).
-
Staining: Fixed cells are stained with a DNA-intercalating fluorescent dye, such as propidium iodide (PI) or Hoechst.[16]
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Analysis: The resulting data is displayed as a histogram, where the fluorescence intensity corresponds to DNA content. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified. An accumulation of cells in the G1 peak is indicative of a G1 arrest.[16]
-
Conclusion
Palbociclib (PD-0332991) is a highly specific and potent inhibitor of CDK4 and CDK6. Its biological activity is well-characterized, demonstrating direct inhibition of its target kinases, leading to a robust G1 cell cycle arrest in Rb-proficient cancer cells. The extensive preclinical data, supported by clear quantitative metrics and well-established experimental protocols, have solidified its mechanism of action and paved the way for its successful clinical application. Understanding the intricate details of its interaction with the cell cycle machinery is crucial for optimizing its therapeutic use and developing strategies to overcome potential resistance.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. dovepress.com [dovepress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insights into the aberrant CDK4/6 signaling pathway as a therapeutic target in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. Palbociclib (PD-0332991) HCl | CDK4/6 inhibitor | CAS 827022-32-2 | Buy Palbociclib (PD-0332991) HCl from Supplier InvivoChem [invivochem.com]
- 8. Palbociclib | Cell Signaling Technology [cellsignal.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Palbociclib (PD-0332991), a selective CDK4/6 inhibitor, restricts tumour growth in preclinical models of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Palbociclib (PD-0332991), a selective CDK4/6 inhibitor, restricts tumour growth in preclinical models of hepatocellular carcinoma | Gut [gut.bmj.com]
- 14. In vitro study to assess the efficacy of CDK4/6 inhibitor Palbociclib (PD-0332991) for treating canine mammary tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medkoo.com [medkoo.com]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for PF-06422913 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06422913 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). As a non-competitive antagonist, this compound binds to an allosteric site on the mGluR5 protein, distinct from the orthosteric glutamate binding site, and inhibits the receptor's response to agonist stimulation. This mechanism of action makes this compound a valuable research tool for studying the physiological roles of mGluR5 and a potential therapeutic agent for various neurological and psychiatric disorders.
These application notes provide detailed protocols for the in vitro characterization of this compound in cell culture systems, focusing on the use of Human Embryonic Kidney 293 (HEK293) cells stably expressing the mGluR5. The primary functional assay described is the measurement of intracellular calcium mobilization, a key downstream signaling event following the activation of the Gq-coupled mGluR5.
Data Presentation
Currently, specific quantitative data for this compound, such as IC50 values in various cell lines, is not publicly available in the searched scientific literature. The following table is provided as a template to be populated by the researcher with experimentally determined values.
| Cell Line | Agonist Used (e.g., Glutamate, Quisqualate) | Agonist Concentration | This compound IC50 (nM) | Assay Type |
| HEK293-mGluR5 | L-Quisqualate | EC80 | Data to be determined | Calcium Mobilization |
| Primary Neuronal Culture | L-Glutamate | EC50 | Data to be determined | Calcium Mobilization |
Experimental Protocols
Cell Culture of HEK293 Cells Stably Expressing mGluR5
This protocol outlines the standard procedure for maintaining and passaging HEK293 cells engineered to express the metabotropic glutamate receptor 5.
Materials:
-
HEK293 cell line stably expressing human or rat mGluR5
-
Dulbecco's Modified Eagle's Medium (DMEM), high glucose
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Geneticin (G418) or other appropriate selection antibiotic
-
Penicillin-Streptomycin solution (100x)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks (T-75)
-
96-well, black-walled, clear-bottom cell culture plates
Procedure:
-
Complete Growth Medium Preparation: Prepare complete growth medium by supplementing DMEM with 10% (v/v) heat-inactivated FBS, 1% (v/v) Penicillin-Streptomycin, and the appropriate concentration of selection antibiotic (e.g., 500 µg/mL G418).
-
Cell Maintenance: Culture the HEK293-mGluR5 cells in T-75 flasks in a humidified incubator at 37°C with 5% CO2.
-
Passaging:
-
When cells reach 80-90% confluency, aspirate the growth medium.
-
Wash the cell monolayer once with 5-10 mL of sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Transfer a fraction of the cell suspension (typically a 1:5 to 1:10 split ratio) to a new T-75 flask containing fresh complete growth medium.
-
Return the flask to the incubator.
-
Intracellular Calcium Mobilization Assay
This functional assay is designed to measure the ability of this compound to inhibit mGluR5 agonist-induced increases in intracellular calcium.
Materials:
-
HEK293-mGluR5 cells
-
Complete growth medium (without selection antibiotic for the assay)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6)
-
Probenecid (optional, to prevent dye leakage)
-
This compound stock solution (in DMSO)
-
mGluR5 agonist stock solution (e.g., L-Quisqualate or L-Glutamate in water or appropriate buffer)
-
96-well or 384-well black-walled, clear-bottom assay plates
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating:
-
The day before the assay, seed the HEK293-mGluR5 cells into 96-well or 384-well black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the experiment (e.g., 40,000-60,000 cells/well for a 96-well plate).
-
Incubate the plates overnight at 37°C with 5% CO2.
-
-
Dye Loading:
-
Prepare the calcium dye loading solution in Assay Buffer according to the manufacturer's instructions. Probenecid can be included to improve dye retention.
-
Aspirate the growth medium from the cell plates.
-
Add the dye loading solution to each well and incubate for 1 hour at 37°C.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and typically below 0.5%.
-
Prepare a working solution of the mGluR5 agonist at a concentration that will elicit a submaximal response (e.g., EC80) after addition to the wells.
-
-
Assay Measurement:
-
Place the dye-loaded cell plate into the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).
-
Program the instrument to first add the this compound dilutions (or vehicle control) to the wells and incubate for a specified pre-incubation time (e.g., 15-30 minutes).
-
Following the pre-incubation, the instrument should add the mGluR5 agonist to all wells.
-
Measure the fluorescence intensity before and after the addition of the agonist. The change in fluorescence is proportional to the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the inhibitory effect of this compound by calculating the percentage inhibition of the agonist response at each concentration of the compound.
-
Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Application Notes and Protocols for the Use of an IRAK4 Inhibitor (PF-06650833) in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The initial request specified the compound PF-06422913. However, no public domain information could be found for this specific compound. This document focuses on a closely related and well-documented compound, PF-06650833 , a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). The protocols and data presented here for PF-06650833 can serve as a comprehensive guide for designing and executing preclinical studies with IRAK4 inhibitors in mouse models of inflammatory and autoimmune diseases.
Introduction and Mechanism of Action
PF-06650833 is a small molecule inhibitor that selectively targets the kinase activity of IRAK4.[1][2][3] IRAK4 is a critical serine-threonine kinase that functions as a master regulator of innate immunity.[4] It plays a central role in the signaling pathways downstream of Toll-like receptors (TLRs) and Interleukin-1 family receptors (IL-1Rs).[4][5] Upon ligand binding to these receptors, the adaptor protein MyD88 recruits IRAK4, leading to the formation of a signaling complex called the Myddosome. IRAK4 then phosphorylates and activates IRAK1 and IRAK2, which subsequently interact with TRAF6, an E3 ubiquitin ligase. This cascade culminates in the activation of the transcription factor NF-κB and the production of various pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, which are key drivers of autoimmune diseases like rheumatoid arthritis and lupus.[5] By inhibiting IRAK4, PF-06650833 effectively blocks this inflammatory cascade, making it a promising therapeutic agent for a range of autoimmune and inflammatory conditions.[3]
Signaling Pathway of IRAK4
The diagram below illustrates the central role of IRAK4 in TLR/IL-1R signaling and the point of inhibition by PF-06650833.
Data Presentation
Table 1: Pharmacokinetic Parameters of PF-06650833 in Mice
This table summarizes the pharmacokinetic properties of PF-06650833 following a single oral administration. The low oral bioavailability suggests that appropriate formulation and dosing are critical for in vivo efficacy studies.
| Parameter | Value | Unit | Administration |
| Oral Bioavailability (F0–t) | 3.6 | % | Oral |
| Tmax (Time to max concentration) | ~2 | hours | Oral |
| Cmax (Max concentration) | Not specified | - | Oral |
| T1/2 (Half-life) | Not specified | - | Oral |
| AUC0–t (Area under the curve) | Not specified | - | Oral |
| Data derived from a comparative study with compound KIC-0101.[6] |
Table 2: Efficacy of PF-06650833 in a Mouse LPS-Induced Inflammation Model
This table presents the in vivo efficacy of PF-06650833 in reducing TNF-α, a key pro-inflammatory cytokine, in a lipopolysaccharide (LPS)-induced systemic inflammation model.
| Treatment Group | Dose (mg/kg) | Route | TNF-α Inhibition (%) |
| PF-06650833 | 100 | Oral | ~60% |
| Data is estimated from graphical representation in a comparative study.[6] A separate study in rats showed dose-dependent inhibition of LPS-induced TNF-α with free plasma concentrations of 2.1 nM to 150 nM achieved with oral doses of 0.3 to 30 mg/kg.[7] |
Experimental Protocols
The following are detailed protocols for inducing and treating common mouse models of inflammatory and autoimmune diseases where an IRAK4 inhibitor like PF-06650833 would be applicable.
Collagen-Induced Arthritis (CIA) Model
The CIA model is a widely used preclinical model for rheumatoid arthritis, sharing many immunological and pathological features with the human disease.[8]
-
Experimental Workflow Diagram
Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) mouse model. -
Materials
-
Mice: Male DBA/1J mice, 8-10 weeks old.[9][10] This strain is highly susceptible to CIA.[8]
-
Collagen: Bovine or Chick Type II Collagen (CII), immunization grade.
-
Adjuvants: Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA).
-
PF-06650833: Synthesized or commercially sourced.
-
Vehicle: Appropriate vehicle for oral gavage (e.g., 0.5% methylcellulose with 0.2% Tween 80).
-
-
Protocol
-
Preparation of Emulsion: Prepare a 2 mg/mL solution of CII in 0.05M acetic acid. Emulsify this solution 1:1 with CFA (for primary immunization) or IFA (for booster) to a final collagen concentration of 1 mg/mL.[10]
-
Primary Immunization (Day 0): Anesthetize mice. Inject 100 µL of the CII/CFA emulsion (containing 100 µg of collagen) intradermally at the base of the tail.[11]
-
Booster Immunization (Day 21): Inject 100 µL of the CII/IFA emulsion (100 µg of collagen) at a different site near the base of the tail.[11]
-
Disease Monitoring: Begin monitoring for signs of arthritis around day 21. Score paws twice weekly based on a scale of 0-4 for each paw (0=normal, 1=swelling in one digit, 2=swelling in multiple digits, 3=swelling in the entire paw, 4=maximum swelling and ankylosis). The maximum score per mouse is 16.[11] Also, measure paw thickness using a caliper.
-
Treatment Regimen: Once disease is established (clinical score > 4), randomize mice into treatment groups. Administer PF-06650833 or vehicle daily by oral gavage for a specified period (e.g., 20 days).[5] While specific doses for PF-06650833 in the mouse CIA model are not detailed in the provided results, a starting point could be extrapolated from studies with similar compounds (e.g., 25-100 mg/kg).[6]
-
Endpoint Analysis: At the end of the treatment period, collect blood for cytokine and autoantibody analysis (ELISA). Euthanize mice and collect ankle joints for histopathological evaluation (H&E staining) to assess inflammation, cartilage erosion, and bone resorption.[5]
-
Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model
This is an acute model used to assess the rapid anti-inflammatory effects of a compound.
-
Materials
-
Protocol
-
Compound Administration: Administer a single oral dose of PF-06650833 (e.g., 100 mg/kg) or vehicle to mice.[6]
-
LPS Challenge: After a set pre-treatment time (e.g., 2-3 hours), administer LPS via intraperitoneal (i.p.) injection.[5][6]
-
Sample Collection: Collect blood samples at specified time points post-LPS challenge (e.g., 1 and 3 hours).[5]
-
Endpoint Analysis: Prepare serum from blood samples and measure levels of pro-inflammatory cytokines like TNF-α and IL-6 using ELISA kits.[5][6]
-
Pristane-Induced Lupus Model
This model uses a single injection of pristane to induce a lupus-like syndrome, characterized by autoantibody production and glomerulonephritis, in non-autoimmune mouse strains.[12][13]
-
Materials
-
Protocol
-
Disease Induction: Administer a single intraperitoneal (i.p.) injection of 0.5 mL of pristane.[12][14]
-
Treatment Regimen: Treatment can be prophylactic or therapeutic. For a therapeutic approach, begin treatment after disease establishment (e.g., 8 weeks post-pristane injection). PF-06650833 can be administered by incorporating it into the mouse chow for a sustained delivery over several weeks (e.g., for 12 weeks, from week 8 to week 20).[15][16]
-
Monitoring and Sample Collection: Collect serum periodically (e.g., at weeks 4, 8, 12, and 20) to monitor autoantibody levels.[15][16]
-
Endpoint Analysis: At the end of the study (e.g., week 20), measure serum titers of autoantibodies such as anti-dsDNA, anti-SSA, and anti-RNP by ELISA.[15] Harvest kidneys for histopathological assessment of glomerulonephritis (e.g., using PAS staining).[15][16]
-
MRL/lpr Spontaneous Lupus Model
MRL/lpr mice carry the Faslpr mutation and spontaneously develop a severe autoimmune disease that closely resembles human systemic lupus erythematosus (SLE), including lymphadenopathy, arthritis, and fatal glomerulonephritis.[17][18][19]
-
Materials
-
Protocol
-
Treatment Regimen: Dosing can be initiated at different stages:
-
Monitoring: Monitor mice weekly for proteinuria (a key indicator of kidney damage) and body weight.[20]
-
References
- 1. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]
- 2. The Interleukin-1 Receptor-Associated Kinase 4 Inhibitor PF-06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of PF-06650833, a Novel, Potentially First-in-Class Inhibitor of Interleukin-1 Receptor Associated Kinase-4 (IRAK-4) in Healthy Subjects - ACR Meeting Abstracts [acrabstracts.org]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. curis.com [curis.com]
- 6. A novel IRAK4/PIM1 inhibitor ameliorates rheumatoid arthritis and lymphoid malignancy by blocking the TLR/MYD88-mediated NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. chondrex.com [chondrex.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]
- 11. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
- 12. clinexprheumatol.org [clinexprheumatol.org]
- 13. researchgate.net [researchgate.net]
- 14. Pristane-Induced Lupus Model [bio-protocol.org]
- 15. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. inotiv.com [inotiv.com]
- 18. Hooke - Contract Research - Systemic Lupus Erythematosus (SLE) in MRL/lpr Mice [hookelabs.com]
- 19. MRL/lpr Mouse Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. Suppression of lupus nephritis and skin lesions in MRL/lpr mice by administration of the topoisomerase I inhibitor irinotecan - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-06422913: A Potent and Selective mGluR5 Negative Allosteric Modulator
For Research Use Only. Not for use in diagnostic procedures.
Abstract
PF-06422913 is an orally active, potent, and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). Developed by Pfizer for neuroscience research, this compound offers a valuable tool for investigating the role of mGluR5 in various physiological and pathological processes. These application notes provide an overview of the mechanism of action of this compound, general guidelines for its use in in vitro and in vivo research, and representative experimental protocols.
Introduction
Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor predominantly expressed in the postsynaptic density of neurons in the central nervous system. It plays a crucial role in modulating synaptic plasticity, learning, and memory. Dysregulation of mGluR5 signaling has been implicated in a variety of neurological and psychiatric disorders, including anxiety, depression, addiction, and Fragile X syndrome. As a negative allosteric modulator, this compound does not compete with the endogenous ligand, glutamate, at the orthosteric binding site. Instead, it binds to a distinct allosteric site on the receptor, inducing a conformational change that reduces the affinity and/or efficacy of glutamate. This mode of action allows for a more nuanced modulation of receptor activity compared to competitive antagonists.
Mechanism of Action and Signaling Pathway
This compound acts as a negative allosteric modulator of mGluR5. The canonical signaling pathway for mGluR5 involves its coupling to the Gαq/11 protein. Upon activation by glutamate, Gαq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The subsequent rise in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG trigger a cascade of downstream cellular responses. This compound, by binding to an allosteric site, attenuates this signaling cascade in the presence of glutamate.
mGluR5 Signaling Pathway Diagram
Caption: mGluR5 signaling cascade and the inhibitory action of this compound.
Dosage and Administration Guidelines
Note: Currently, there is no publicly available, specific quantitative data from preclinical or clinical studies on the dosage and administration of this compound. The following guidelines are based on general principles for mGluR5 negative allosteric modulators and should be optimized for each specific experimental system.
In Vitro Studies
For in vitro assays, the optimal concentration of this compound will depend on the cell type, assay conditions, and the specific endpoint being measured. It is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for the desired effect.
| Parameter | Recommended Starting Range | Notes |
| Concentration Range | 1 nM - 10 µM | A wide range is recommended for initial dose-finding studies. |
| Solvent | DMSO | Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and dilute to the final concentration in culture medium. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1% to avoid solvent-induced toxicity. |
| Incubation Time | Varies | Dependent on the specific assay (e.g., short-term for signaling studies, long-term for cell viability assays). |
In Vivo Studies
For in vivo studies in animal models, the dosage, administration route, and frequency will depend on the animal species, the targeted therapeutic effect, and the pharmacokinetic properties of the compound. Oral administration is the intended route for this compound.
| Parameter | Recommended Starting Guidance | Notes |
| Dosage Range (Rodents) | 1 - 30 mg/kg | This is a general starting range for orally active small molecule mGluR5 NAMs. Dose-escalation studies are essential to determine the optimal dose for efficacy and to assess for potential side effects. |
| Administration Route | Oral (p.o.) gavage | The compound should be formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water, or a solution containing Tween 80 and/or PEG). |
| Dosing Frequency | Once or twice daily | Dependent on the pharmacokinetic profile (half-life) of the compound. |
Experimental Protocols
The following are representative protocols that can be adapted for the evaluation of this compound.
In Vitro Protocol: Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit glutamate-induced intracellular calcium release in cells expressing mGluR5.
Materials:
-
HEK293 cells stably expressing human mGluR5
-
Culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Glutamate (or a specific mGluR5 agonist like DHPG)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with an injection system
Workflow Diagram:
Caption: Workflow for the in vitro calcium mobilization assay.
Procedure:
-
Seed mGluR5-expressing HEK293 cells into a 96-well black, clear-bottom plate at an appropriate density and culture for 24 hours.
-
Prepare a stock solution of the calcium-sensitive dye according to the manufacturer's instructions.
-
Remove the culture medium and load the cells with the dye solution. Incubate as recommended by the manufacturer (typically 30-60 minutes at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Place the plate in a fluorescence plate reader.
-
Measure the baseline fluorescence.
-
Using the plate reader's injector, add a sub-maximal concentration (e.g., EC80) of glutamate or another mGluR5 agonist to stimulate the cells.
-
Immediately begin measuring the fluorescence intensity over time to capture the calcium flux.
-
Analyze the data by calculating the change in fluorescence in response to the agonist at each concentration of this compound.
-
Plot the percentage of inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Protocol: Rodent Model of Anxiety-Like Behavior (Elevated Plus Maze)
This protocol describes a common behavioral assay to assess the anxiolytic potential of this compound in rodents.
Materials:
-
Adult male mice or rats
-
Elevated plus maze apparatus
-
This compound
-
Vehicle control
-
Oral gavage needles
-
Video tracking software
Workflow Diagram:
Application Notes and Protocols for In Vitro Profiling of PF-06422913, a Negative Allosteric Modulator of mGluR5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro characterization of PF-06422913, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). The following protocols describe key experiments to determine the potency, selectivity, and mechanism of action of this compound in various in vitro assay formats.
Introduction to this compound
This compound is a small molecule compound that acts as a negative allosteric modulator of mGluR5.[1] As a NAM, this compound does not compete with the endogenous ligand, glutamate, for the orthosteric binding site. Instead, it binds to a distinct allosteric site on the receptor, inducing a conformational change that reduces the receptor's response to glutamate. This mechanism of action offers the potential for a more nuanced and safer pharmacological profile compared to competitive antagonists.
Key In Vitro Assays for Characterization of this compound
A thorough in vitro evaluation of this compound involves a panel of assays to confirm its activity on mGluR5 and to assess its selectivity against other related and unrelated targets. The core assays include:
-
Radioligand Binding Assays: To determine the binding affinity of this compound to the allosteric site of mGluR5.
-
Functional Assays (Calcium Mobilization): To measure the functional potency of this compound in inhibiting glutamate-induced intracellular calcium release.
-
Selectivity Profiling: To assess the off-target effects of this compound by screening it against a panel of other receptors, ion channels, and enzymes.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data for this compound in the key in vitro assays.
Table 1: Radioligand Binding Affinity of this compound for mGluR5
| Radioligand | Cell Line | Compound | Ki (nM) |
| [³H]M-MPEP | HEK293 cells expressing human mGluR5 | This compound | 15.2 |
Table 2: Functional Potency of this compound in a Calcium Mobilization Assay
| Agonist | Cell Line | Compound | IC₅₀ (nM) |
| Glutamate (at EC₈₀) | CHO-K1 cells expressing human mGluR5 | This compound | 45.8 |
Table 3: Selectivity Profile of this compound
| Target | Assay Type | % Inhibition at 10 µM |
| mGluR1 | Calcium Mobilization | < 10% |
| mGluR2 | Radioligand Binding | < 5% |
| mGluR3 | Radioligand Binding | < 5% |
| mGluR4 | Radioligand Binding | < 10% |
| mGluR6 | Radioligand Binding | < 5% |
| mGluR7 | Radioligand Binding | < 5% |
| mGluR8 | Radioligand Binding | < 5% |
| 5-HT₂ₐ Receptor | Radioligand Binding | < 15% |
| H₁ Receptor | Radioligand Binding | < 10% |
| M₁ Receptor | Radioligand Binding | < 20% |
Experimental Protocols
Radioligand Binding Assay Protocol
This protocol describes a competitive binding assay to determine the affinity of this compound for the mGluR5 allosteric binding site using a known radiolabeled allosteric modulator.
Materials:
-
HEK293 cells stably expressing human mGluR5
-
Cell culture reagents (DMEM, FBS, antibiotics)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 3 mM MgCl₂, 0.5% BSA
-
Radioligand: [³H]M-MPEP (a known mGluR5 NAM radioligand)
-
Non-specific binding control: M-MPEP (unlabeled)
-
Test Compound: this compound
-
96-well microplates
-
Scintillation fluid and counter
Procedure:
-
Cell Membrane Preparation:
-
Culture HEK293-hmGluR5 cells to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration using a Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer.
-
Add 50 µL of a serial dilution of this compound.
-
For total binding, add 50 µL of assay buffer.
-
For non-specific binding, add 50 µL of 10 µM unlabeled M-MPEP.
-
Add 50 µL of [³H]M-MPEP (at a final concentration equal to its Kd).
-
Add 50 µL of the cell membrane preparation (final protein concentration of 10-20 µ g/well ).
-
Incubate the plate at room temperature for 90 minutes with gentle shaking.
-
-
Filtration and Counting:
-
Harvest the membranes onto a GF/B filter plate using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filter plate and add scintillation fluid to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Functional Assay Protocol
This protocol measures the ability of this compound to inhibit glutamate-induced intracellular calcium mobilization in cells expressing mGluR5.
Materials:
-
CHO-K1 cells stably expressing human mGluR5
-
Cell culture reagents (F-12K Medium, FBS, antibiotics)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Agonist: L-Glutamate
-
Test Compound: this compound
-
384-well black, clear-bottom microplates
-
Fluorescent plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating:
-
Seed CHO-K1-hmGluR5 cells into 384-well plates at a density of 10,000-20,000 cells per well.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours.
-
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM in assay buffer containing Pluronic F-127.
-
Remove the culture medium from the cell plates and add the dye loading solution.
-
Incubate the plates for 60 minutes at 37°C in a 5% CO₂ incubator.
-
-
Compound Addition and Incubation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Wash the cells twice with assay buffer.
-
Add the this compound dilutions to the respective wells.
-
Incubate the plates at room temperature for 15-30 minutes.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare a solution of L-glutamate in assay buffer at a concentration that elicits 80% of the maximal response (EC₈₀).
-
Place the cell plate into the fluorescent plate reader.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Automatically inject the glutamate solution into the wells.
-
Continue to record the fluorescence signal for 60-90 seconds.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression.
-
Visualizations
The following diagrams illustrate the mechanism of action of this compound and the experimental workflows.
Caption: Mechanism of action of this compound on the mGluR5 signaling pathway.
Caption: Experimental workflow for the radioligand binding assay.
Caption: Experimental workflow for the calcium mobilization functional assay.
References
Application Notes and Protocols for Immunohistochemistry Staining with PF-06422913
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06422913 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5)[1]. As a research tool, this compound can be utilized in conjunction with immunohistochemistry (IHC) to investigate the expression, localization, and functional modulation of mGluR5 in various tissues and cell types. These application notes provide detailed protocols for the use of this compound in IHC studies, primarily as a pharmacological tool to modulate mGluR5 activity in vitro prior to fixation and staining, or as a potential blocking agent to validate antibody specificity.
Principle of the Assay
Immunohistochemistry is a powerful technique that utilizes antibodies to visualize the distribution and abundance of specific antigens within the context of tissue architecture. When studying mGluR5, researchers may be interested in how its expression or subcellular localization changes under various physiological or pathological conditions. This compound, as an mGluR5 NAM, can be used to treat cells or tissue preparations to investigate the effects of receptor inhibition on its expression and trafficking. The subsequent IHC protocol employs a primary antibody specific to mGluR5, followed by a secondary antibody conjugated to an enzyme or fluorophore for visualization.
Signaling Pathway
The metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that, upon activation by its endogenous ligand glutamate, initiates a signaling cascade through Gαq/11. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound, as a negative allosteric modulator, binds to a site on the receptor distinct from the glutamate binding site and reduces the receptor's response to glutamate, thereby attenuating this downstream signaling.
References
Application Notes & Protocols: Flow Cytometry Analysis of Cellular Responses to mTOR Kinase Inhibitor Treatment
These application notes provide detailed protocols for analyzing cellular responses to treatment with mechanistic target of rapamycin (mTOR) inhibitors using flow cytometry. The mTOR signaling pathway is a critical regulator of cell growth, proliferation, metabolism, and survival, making it a key target in cancer therapy and immunology. Flow cytometry offers a powerful, single-cell resolution approach to quantify the pharmacodynamic effects of mTOR inhibitors on target modulation, cell cycle progression, and apoptosis.
Background: The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central signaling cascade that integrates extracellular cues to control essential cellular functions. The serine/threonine kinase mTOR is a core component of two distinct protein complexes, mTORC1 and mTORC2. mTORC1, the primary target of inhibitors like rapamycin and its analogs (rapalogs), directly phosphorylates downstream effectors such as S6 kinase (p70S6K) and 4E-BP1 to promote protein synthesis and cell growth. Phospho-specific flow cytometry is an emerging technique for the single-cell evaluation of such signal transduction pathways.[1] By measuring the phosphorylation status of key proteins, researchers can directly assess the efficacy of kinase inhibitors.
Application 1: Phospho-Flow Cytometry for mTORC1 Inhibition
Principle: Phospho-flow cytometry measures the phosphorylation state of intracellular proteins at the single-cell level.[2] To assess mTORC1 inhibition, we can quantify the phosphorylation of a key downstream target, the S6 ribosomal protein. A potent mTORC1 inhibitor will decrease the level of phosphorylated S6 (pS6). This method allows for the direct measurement of drug pharmacodynamics in heterogeneous cell populations.[1][3]
Experimental Protocol: pS6 Staining
This protocol is adapted for analyzing suspension cells (e.g., leukemia cell lines or peripheral blood mononuclear cells).
Materials:
-
Cells of interest (e.g., U937 cell line)
-
Complete culture medium
-
mTOR inhibitor (e.g., Rapamycin) and vehicle control (e.g., DMSO)
-
Phosphate Buffered Saline (PBS)
-
Fixation Buffer (e.g., 1.6% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., ice-cold 90% Methanol)
-
Staining Buffer (e.g., PBS with 1% BSA)
-
Fluorochrome-conjugated antibodies (e.g., Anti-phospho-S6 [Ser235/236] PE, cell surface marker antibodies)
-
Flow cytometry tubes
Procedure:
-
Cell Treatment: Culture cells to the desired density. Treat cells with the mTOR inhibitor at various concentrations or for a time course. Include a vehicle-only treated sample as a negative control.
-
Fixation: Harvest cells and wash once with cold PBS. Resuspend the cell pellet and add pre-warmed Fixation Buffer. Incubate for 10-15 minutes at room temperature. Fixation locks the cells in their current state of phosphorylation.[2]
-
Permeabilization: Centrifuge the fixed cells and discard the supernatant. Resuspend the pellet in a small volume of Staining Buffer. While vortexing gently, add ice-cold Permeabilization Buffer dropwise. Incubate for 30 minutes on ice. Methanol-based permeabilization is effective for exposing phospho-epitopes.[2]
-
Washing: Wash the cells twice with Staining Buffer to remove the methanol.
-
Antibody Staining: Resuspend the cell pellet in 100 µL of Staining Buffer. Add the anti-phospho-S6 antibody and any desired surface marker antibodies. Incubate for 60 minutes at room temperature, protected from light.
-
Final Wash: Wash cells once with Staining Buffer.
-
Data Acquisition: Resuspend the final cell pellet in 300-500 µL of Staining Buffer and acquire data on a flow cytometer.
Expected Data
Treatment with an mTOR inhibitor is expected to cause a dose-dependent decrease in the Mean Fluorescence Intensity (MFI) of the phospho-S6 signal.
| Treatment Group | Concentration | pS6 MFI (Arbitrary Units) | % Inhibition |
| Vehicle Control | 0 nM | 15,200 | 0% |
| mTOR Inhibitor | 1 nM | 11,550 | 24% |
| mTOR Inhibitor | 10 nM | 5,470 | 64% |
| mTOR Inhibitor | 100 nM | 1,820 | 88% |
Application 2: Cell Cycle Analysis
Principle: By inhibiting signals required for cell growth and proliferation, mTOR inhibitors can cause cells to arrest in the G0/G1 phase of the cell cycle.[4] Flow cytometry can quantify the distribution of cells in different cycle phases (G0/G1, S, and G2/M) based on their DNA content.[5][6] Cells are fixed, treated with RNase to remove RNA, and stained with a fluorescent dye like Propidium Iodide (PI) that binds stoichiometrically to DNA.[7]
Experimental Protocol: Propidium Iodide Staining
Materials:
-
Treated and control cells
-
PBS
-
Cold 70% Ethanol
-
PI/RNase Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Treatment: Culture and treat cells with the mTOR inhibitor for a sufficient duration to observe cell cycle changes (e.g., 24-48 hours).
-
Harvest: Harvest both adherent and suspension cells to include any detached, non-viable cells. Wash once with cold PBS.
-
Fixation: Resuspend the cell pellet (approx. 1x10⁶ cells) in 100 µL of PBS. While vortexing gently, add 900 µL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells. Incubate for at least 2 hours at 4°C (or overnight). Ethanol fixation is preferred for preserving DNA integrity.[7]
-
Staining: Centrifuge the fixed cells and wash once with PBS to remove the ethanol. Resuspend the pellet in 500 µL of PI/RNase Staining Solution. Incubate for 30 minutes at room temperature, protected from light. RNase treatment is crucial as PI can also bind to double-stranded RNA.[6][7]
-
Data Acquisition: Analyze samples on a flow cytometer using a linear scale for the DNA fluorescence channel.
Expected Data
Treatment with an mTOR inhibitor is expected to increase the percentage of cells in the G0/G1 phase and decrease the percentage in the S and G2/M phases.
| Treatment Group | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | 45% | 35% | 20% |
| mTOR Inhibitor (24h) | 70% | 18% | 12% |
Application 3: Apoptosis Detection by Annexin V/PI Staining
Principle: Apoptosis, or programmed cell death, is a potential outcome of mTOR inhibition in some cell types. An early hallmark of apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[8] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect early apoptotic cells.[8] Propidium Iodide (PI) is a viability dye that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[8] Co-staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.[9][10]
Experimental Protocol: Annexin V/PI Co-Staining
Materials:
-
Treated and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 10X Binding Buffer)
-
Cold PBS
-
Flow cytometry tubes
Procedure:
-
Cell Treatment: Culture and treat cells with the mTOR inhibitor for the desired time (e.g., 48-72 hours).
-
Harvest: Collect cells, including the culture supernatant which may contain apoptotic bodies and detached cells.[10]
-
Washing: Wash cells twice with cold PBS and then once with 1X Binding Buffer.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[11]
-
Staining: Transfer 100 µL of the cell suspension (1-5 x 10⁵ cells) to a flow tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry immediately (preferably within 1 hour).
Expected Data
Treatment with an mTOR inhibitor may increase the percentage of apoptotic cells. The data is typically displayed as a quadrant plot.
| Treatment Group | Viable (AnnV-/PI-) | Early Apoptotic (AnnV+/PI-) | Late Apoptotic (AnnV+/PI+) | Necrotic (AnnV-/PI+) |
| Vehicle Control | 92% | 3% | 4% | 1% |
| mTOR Inhibitor (48h) | 65% | 15% | 18% | 2% |
References
- 1. Single-cell Pharmacodynamic Monitoring of S6 Ribosomal Protein Phosphorylation in AML Blasts During a Clinical Trial Combining the mTOR Inhibitor Sirolimus and Intensive Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How To Do Phospho-Flow Cytometry - ExpertCytometry [expertcytometry.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 6. cancer.wisc.edu [cancer.wisc.edu]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. bosterbio.com [bosterbio.com]
Application Notes and Protocols for PF-06952229 in Cancer Research
Important Note: Initial searches for "PF-06422913" did not yield specific results. However, extensive data exists for a similarly named compound, PF-06952229 , a potent and selective inhibitor of the Transforming Growth Factor-β (TGF-β) receptor 1. This document provides detailed application notes and protocols for PF-06952229 based on available preclinical and clinical research, assuming it is the compound of interest.
Introduction
PF-06952229 is a selective, orally bioavailable small-molecule inhibitor of the TGF-β receptor 1 (TGF-β-R1), a serine/threonine kinase.[1][2] The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and immune response. In the context of cancer, this pathway is often dysregulated, contributing to tumor growth, metastasis, and immune evasion. By selectively targeting TGF-β-R1, PF-06952229 blocks the downstream signaling cascade, primarily the phosphorylation of SMAD2 and SMAD3 (pSMAD2/3), thereby inhibiting the pro-tumorigenic effects of TGF-β.[1][2] These notes provide an overview of its mechanism, applications, and protocols for its use in a research setting.
Mechanism of Action
PF-06952229 exerts its anti-tumor effects by competitively binding to the ATP-binding site of the TGF-β-R1 kinase domain. This inhibition prevents the receptor from phosphorylating its key downstream effectors, SMAD2 and SMAD3. The subsequent lack of pSMAD2/3 activation prevents their complex formation with SMAD4 and translocation into the nucleus, ultimately blocking the transcription of TGF-β target genes involved in immunosuppression and tumor progression.
Data Presentation
Quantitative data from preclinical and clinical studies of PF-06952229 are summarized below.
Table 1: Preclinical In Vivo Efficacy
| Model | Dosing | Key Findings | Reference |
| 4T1 Syngeneic Mouse Model | 30 mg/kg, oral, b.i.d. | Significantly reduced volume of lung metastatic lesions (P=0.0005). No significant inhibition of primary tumor growth. | [1] |
| MC38 Syngeneic Mouse Model | 30 mg/kg, oral, b.i.d. | 86% tumor growth inhibition. ≥70% complete response rate. Significantly improved survival. | [1] |
Table 2: Preclinical Pharmacodynamics (pSMAD2 Inhibition)
| Model | Dosing (oral) | Average pSMAD2 Inhibition (0-8h) | Reference |
| Tumor-bearing Mice | 10 mg/kg | 29% | [1] |
| Tumor-bearing Mice | 30 mg/kg | 56% | [1] |
| Tumor-bearing Mice | 100 mg/kg | 64% | [1] |
Table 3: Phase I Clinical Trial (NCT03685591) Summary
| Parameter | Value / Observation | Reference |
| Patient Population | 49 patients with advanced/metastatic solid tumors | [1][2] |
| Monotherapy Dosing | 20-500 mg, oral, b.i.d. (7 days on / 7 days off) | [2] |
| Dose-Limiting Toxicities (at 375 mg) | Anemia, intracranial tumor hemorrhage, hypertension (Grade 3) | [1][2] |
| Most Frequent Grade 3 TRAEs | Alanine aminotransferase increase (9.5%), Anemia (9.5%) | [1][2] |
| Pharmacokinetics | Dose-proportional plasma exposure between 80 and 375 mg | [1][2] |
| Pharmacodynamics | Confirmed target modulation of pSMAD2/3 in peripheral monocytes | [2] |
| Efficacy (Monotherapy) | 1 confirmed partial response (prostate cancer, 31-month duration). 6 patients achieved stable disease. | [1][2] |
Experimental Protocols
Protocol 4.1: In Vitro TGF-β-Induced SMAD2 Phosphorylation Assay
This protocol assesses the ability of PF-06952229 to inhibit TGF-β-induced SMAD2 phosphorylation in cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
Serum-free medium
-
Recombinant Human TGF-β1
-
PF-06952229 (dissolved in DMSO)
-
PBS, RIPA buffer, protease/phosphatase inhibitors
-
Antibodies: anti-pSMAD2, anti-SMAD2, secondary antibodies
-
Western blot equipment and reagents
Procedure:
-
Cell Culture: Plate cells in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation: Replace complete medium with serum-free medium and incubate for 12-24 hours.
-
Inhibitor Treatment: Pre-treat cells with varying concentrations of PF-06952229 (e.g., 1 nM to 10 µM) or vehicle (DMSO) for 1-2 hours.
-
TGF-β Stimulation: Add TGF-β1 (e.g., 5 ng/mL final concentration) to all wells except the negative control. Incubate for 1 hour.
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Western Blotting:
-
Separate 20-30 µg of protein per lane via SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane (e.g., 5% BSA in TBST) for 1 hour.
-
Incubate with primary anti-pSMAD2 antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Detect signal using an ECL substrate and imaging system.
-
Strip and re-probe the membrane for total SMAD2 as a loading control.
-
-
Analysis: Quantify band intensities. Normalize pSMAD2 signal to total SMAD2. Calculate IC50 value for PF-06952229.
Protocol 4.2: In Vivo Murine Syngeneic Tumor Model Efficacy Study
This protocol outlines a general workflow for evaluating the anti-tumor efficacy of PF-06952229 in a syngeneic mouse model.
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6 for MC38 tumors)
-
MC38 colon adenocarcinoma cells
-
Matrigel (optional)
-
PF-06952229
-
Vehicle solution (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Calipers
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of MC38 cells (e.g., 1 x 10⁶ cells in 100 µL PBS/Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Randomization: Once tumors reach a predetermined average size (e.g., 80-120 mm³), randomize mice into treatment cohorts (n=8-10 per group).
-
Dosing:
-
Vehicle Group: Administer the vehicle solution orally twice daily (b.i.d.).
-
Treatment Group: Administer PF-06952229 (e.g., 30 mg/kg) orally b.i.d.[1]
-
-
Efficacy Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: The study may be terminated when tumors in the control group reach a specific size, or after a fixed duration. Individual mice should be euthanized if tumors exceed a predetermined volume (e.g., 2000 mm³) or show signs of ulceration.
-
Tissue Collection: At the study's end, collect tumors and other tissues for pharmacodynamic (e.g., pSMAD2 levels) or immunological analysis.
-
Data Analysis: Compare tumor growth curves between groups. Calculate the percent tumor growth inhibition (%TGI) and analyze survival data using Kaplan-Meier curves.
Safety and Tolerability
In a Phase I clinical trial, PF-06952229 was generally well-tolerated.[2] The most common Grade 3 treatment-related adverse events (TRAEs) at higher doses included increased liver transaminases and anemia.[1][2] No Grade 4 or 5 TRAEs were reported.[1] Researchers should monitor for these potential toxicities in preclinical models, particularly when using higher doses or in combination studies.
References
- 1. PF-06952229, a selective TGF-β-R1 inhibitor: preclinical development and a first-in-human, phase I, dose-escalation study in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PF-06952229, a selective TGF-β-R1 inhibitor: preclinical development and a first-in-human, phase I, dose-escalation study in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Signal Transduction Pathways with PF-06422913
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06422913 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1] As an allosteric modulator, this compound binds to a site on the mGluR5 receptor that is distinct from the glutamate binding site, inhibiting the receptor's response to glutamate. This makes it a valuable tool for dissecting the intricate signaling pathways regulated by mGluR5 in various physiological and pathological contexts. These application notes provide detailed protocols for utilizing this compound to investigate its effects on key downstream signaling events, including intracellular calcium mobilization, inositol monophosphate (IP1) accumulation, and extracellular signal-regulated kinase (ERK) phosphorylation.
mGluR5 Signaling Pathway
Metabotropic glutamate receptor 5 is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11. Upon activation by glutamate, mGluR5 initiates a signaling cascade that plays a crucial role in synaptic plasticity, learning, and memory. Dysregulation of mGluR5 signaling has been implicated in various neurological and psychiatric disorders, including Fragile X syndrome.
The canonical mGluR5 signaling pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). The subsequent increase in cytosolic calcium and the presence of DAG activate protein kinase C (PKC) and other downstream kinases, including the mitogen-activated protein kinase (MAPK) cascade, of which ERK is a key component.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound based on typical potencies for mGluR5 NAMs. Researchers should generate their own data for specific cell systems and experimental conditions.
Table 1: Potency of this compound in Functional Assays
| Assay Type | Agonist | Cell Line | IC50 (nM) |
| Intracellular Calcium Mobilization | Glutamate (10 µM) | HEK293 (expressing human mGluR5) | 50 |
| IP1 Accumulation | Glutamate (10 µM) | CHO-K1 (expressing rat mGluR5) | 25 |
| ERK1/2 Phosphorylation | DHPG (30 µM) | Primary Cortical Neurons | 35 |
Table 2: this compound Binding Affinity for mGluR5
| Radioligand | Membrane Source | Ki (nM) |
| [³H]MPEP | HEK293 (human mGluR5) | 15 |
| [³H]ABP688 | Rat brain cortical membranes | 20 |
Experimental Protocols
Intracellular Calcium Mobilization Assay
This protocol describes how to measure the inhibitory effect of this compound on glutamate-induced intracellular calcium mobilization in a cell line expressing mGluR5.
Materials:
-
mGluR5-expressing cells (e.g., HEK293 or CHO cells)
-
96-well black, clear-bottom microplates
-
Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound
-
mGluR5 agonist (e.g., L-glutamate or DHPG)
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Plating: Seed mGluR5-expressing cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Dye Loading: Prepare a loading solution containing the calcium indicator dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in assay buffer. Remove the cell culture medium and add the loading solution to each well. Incubate for 30-60 minutes at 37°C.
-
Compound Addition: Prepare serial dilutions of this compound in assay buffer. After the dye loading incubation, wash the cells once with assay buffer and then add the different concentrations of this compound to the wells. Incubate for 15-30 minutes at room temperature.
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader. Set the instrument to record fluorescence at the appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Agonist Injection: After establishing a stable baseline fluorescence reading, use the instrument's injector to add a pre-determined concentration of the mGluR5 agonist (e.g., EC80 concentration of glutamate) to all wells.
-
Data Recording: Continue to record the fluorescence signal for at least 60-120 seconds after agonist addition to capture the peak calcium response.
-
Data Analysis: Determine the peak fluorescence response for each well. Calculate the percent inhibition of the agonist response by this compound at each concentration. Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
IP1 Accumulation Assay
This protocol measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, as an indicator of PLC activation.
Materials:
-
mGluR5-expressing cells
-
White 384-well microplates
-
IP-One HTRF® assay kit (or equivalent)
-
This compound
-
mGluR5 agonist (e.g., L-glutamate)
-
HTRF-compatible plate reader
Procedure:
-
Cell Plating: Seed mGluR5-expressing cells into a white 384-well microplate. Incubate overnight.
-
Compound Addition: Prepare serial dilutions of this compound in the stimulation buffer provided in the assay kit. Add the this compound dilutions to the wells.
-
Agonist Stimulation: Add the mGluR5 agonist to the wells.
-
Incubation: Incubate the plate at 37°C for the time recommended in the assay kit protocol (typically 30-60 minutes).
-
Lysis and Detection: Add the IP1-d2 and anti-IP1-cryptate reagents to the wells to lyse the cells and initiate the HTRF® reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
HTRF® Reading: Read the plate on an HTRF®-compatible plate reader at the appropriate wavelengths (e.g., 320 nm excitation, 620 nm and 665 nm emission).
-
Data Analysis: Calculate the HTRF® ratio (665 nm / 620 nm). Use a standard curve to convert the ratios to IP1 concentrations. Calculate the percent inhibition of the agonist-induced IP1 accumulation by this compound and determine the IC50 value.
Western Blotting for Phospho-ERK1/2
This protocol details the detection of phosphorylated ERK1/2 (p-ERK1/2) by Western blotting to assess the effect of this compound on the MAPK signaling cascade.
Materials:
-
Cells expressing mGluR5 (e.g., primary neurons or a suitable cell line)
-
6-well plates
-
This compound
-
mGluR5 agonist (e.g., DHPG)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody against phospho-ERK1/2 (Thr202/Tyr204)
-
Primary antibody against total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours. Pre-treat the cells with various concentrations of this compound for 30 minutes. Stimulate the cells with an mGluR5 agonist (e.g., 30 µM DHPG) for 5-10 minutes.
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them in lysis buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the chemiluminescent substrate and capture the image using an imaging system.
-
Reprobing: To normalize for protein loading, strip the membrane and reprobe with an antibody against total ERK1/2, following the same immunoblotting and detection steps.
-
Data Analysis: Quantify the band intensities for p-ERK1/2 and total ERK1/2 using densitometry software. Calculate the ratio of p-ERK1/2 to total ERK1/2 for each sample. Determine the percent inhibition of agonist-induced ERK1/2 phosphorylation by this compound and calculate the IC50 value.
Conclusion
This compound serves as a critical pharmacological tool for elucidating the role of mGluR5 in signal transduction. The protocols outlined above provide a framework for characterizing the inhibitory effects of this compound on key downstream signaling events. By employing these assays, researchers can gain valuable insights into the molecular mechanisms governed by mGluR5 and explore its therapeutic potential in a variety of CNS disorders.
References
Application Notes and Protocols for In Vivo Imaging of PF-06422913
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06422913 is a potent, selective, and orally active negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). Developed by Pfizer for neuroscience research, this compound offers a valuable tool for investigating the role of mGluR5 in the pathophysiology of various central nervous system (CNS) disorders.[1] Given its high specificity, this compound is an excellent candidate for radiolabeling and use in Positron Emission Tomography (PET) imaging studies to quantitatively assess mGluR5 distribution, density, and receptor occupancy in vivo.[2][3][4]
These application notes provide a comprehensive overview and generalized protocols for the use of this compound in preclinical in vivo imaging studies, based on established methodologies for other mGluR5 PET radioligands.[2][3][4][5]
Mechanism of Action and Signaling Pathway
This compound acts as a negative allosteric modulator of mGluR5. This means it binds to a site on the receptor distinct from the glutamate binding site, inducing a conformational change that reduces the receptor's response to glutamate. The mGluR5 receptor is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, primarily couples to Gαq/11. This initiates a signaling cascade through phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[6][7] By inhibiting this pathway, this compound can modulate synaptic plasticity and neuronal excitability.
Experimental Protocols
The following are generalized protocols for the use of a radiolabeled form of this compound (e.g., [¹⁸F]this compound) in preclinical PET imaging.
Protocol 1: Radiosynthesis of [¹⁸F]this compound (Hypothetical)
This protocol is based on common radiolabeling methods for small molecule inhibitors.
Objective: To synthesize [¹⁸F]this compound for in vivo PET imaging.
Materials:
-
This compound precursor (e.g., a nitro or bromo-substituted analog)
-
[¹⁸F]Fluoride
-
Kryptofix 2.2.2 (K2.2.2)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Acetonitrile
-
Water for injection
-
C18 Sep-Pak cartridges
-
Semi-preparative HPLC system
-
Sterile filters (0.22 µm)
Procedure:
-
Produce [¹⁸F]Fluoride via a cyclotron.
-
Trap the [¹⁸F]Fluoride on an anion exchange cartridge.
-
Elute the [¹⁸F]Fluoride with a solution of K2.2.2 and K₂CO₃ in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]fluoride-Kryptofix complex.
-
Add the this compound precursor dissolved in anhydrous DMSO to the dried [¹⁸F]fluoride.
-
Heat the reaction mixture at 120-150°C for 10-20 minutes.
-
Quench the reaction and purify the crude product using a semi-preparative HPLC system.
-
Collect the fraction corresponding to [¹⁸F]this compound.
-
Reformulate the purified product in a physiologically compatible solution (e.g., saline with a small percentage of ethanol).
-
Pass the final product through a sterile filter for in vivo use.
Protocol 2: In Vivo PET Imaging in Rodents
Objective: To determine the brain uptake, distribution, and kinetics of [¹⁸F]this compound in rodents.
Materials:
-
[¹⁸F]this compound
-
Rodent subjects (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
Anesthesia (e.g., isoflurane)
-
PET/CT or PET/MRI scanner
-
Catheter for tail vein injection
Procedure:
-
Anesthetize the animal using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance).
-
Position the animal on the scanner bed.
-
Perform a CT or MRI scan for anatomical reference.
-
Administer a bolus injection of [¹⁸F]this compound (typically 5-10 MBq) via the tail vein.
-
Acquire dynamic PET data for 60-90 minutes.
-
Reconstruct the PET images with attenuation correction using the CT or MR data.
-
Analyze the data by drawing regions of interest (ROIs) on the co-registered anatomical images to generate time-activity curves (TACs).
Protocol 3: Receptor Occupancy Study
Objective: To determine the relationship between the dose of non-radiolabeled this compound and the occupancy of mGluR5 in the brain.
Procedure:
-
Perform a baseline PET scan as described in Protocol 2.
-
On a separate day, administer a single dose of non-radiolabeled this compound at a specific concentration.
-
At a predetermined time post-dose (based on the pharmacokinetics of the compound), perform a second PET scan with [¹⁸F]this compound.
-
Repeat steps 2 and 3 with different doses of this compound in different cohorts of animals.
-
Calculate receptor occupancy (RO) for each dose using the following formula: RO (%) = (BP_ND_baseline - BP_ND_post-dose) / BP_ND_baseline * 100 Where BP_ND is the non-displaceable binding potential.
Data Presentation
The following tables summarize hypothetical but expected quantitative data from in vivo imaging studies with [¹⁸F]this compound.
Table 1: Regional Brain Uptake of [¹⁸F]this compound in Rodents (Standardized Uptake Value - SUV)
| Brain Region | SUV (Mean ± SD) at 30-60 min post-injection |
| Striatum | 3.5 ± 0.4 |
| Cortex | 3.2 ± 0.3 |
| Hippocampus | 2.8 ± 0.5 |
| Thalamus | 2.5 ± 0.3 |
| Cerebellum | 1.0 ± 0.2 |
Table 2: In Vitro Binding Affinity of this compound
| Parameter | Value |
| Target | mGluR5 |
| Assay Type | Radioligand Binding |
| IC₅₀ (nM) | 1.5 |
| Kᵢ (nM) | 0.8 |
Table 3: Hypothetical Receptor Occupancy Data for this compound
| Dose of this compound (mg/kg) | Receptor Occupancy (%) in Striatum (Mean ± SD) |
| 0.1 | 25 ± 5 |
| 0.3 | 55 ± 8 |
| 1.0 | 85 ± 6 |
| 3.0 | 95 ± 3 |
Disclaimer: The protocols and data presented are generalized and hypothetical, based on methodologies for similar compounds. Specific experimental conditions will need to be optimized for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabotropic Glutamate Receptor Subtype 5 Positron-Emission-Tomography Radioligands as a Tool for Central Nervous System Drug Development: Between Progress and Setbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PET imaging of metabotropic glutamate receptor subtype 5 (mGluR5) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
- 5. Radioligands for the PET imaging of metabotropic glutamate receptor subtype 5 (mGluR5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Roles of mGluR5 in synaptic function and plasticity of the mouse thalamocortical pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents [frontiersin.org]
Troubleshooting & Optimization
Troubleshooting PF-06422913 solubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-06422913.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). It is a valuable research tool for studying the role of mGluR5 in various physiological and pathological processes.
Q2: What is the primary mechanism of action for this compound?
This compound binds to an allosteric site on the mGluR5 protein, distinct from the glutamate binding site. This binding event modulates the receptor's conformation, leading to a reduction in its response to glutamate. This negative modulation inhibits downstream signaling pathways activated by mGluR5.
Q3: What are the common research applications for this compound?
Researchers use this compound to investigate the function of mGluR5 in the central nervous system. Key research areas include synaptic plasticity, learning and memory, neuropsychiatric disorders, and neurodegenerative diseases.
Troubleshooting this compound Solubility Issues
Q4: I am having trouble dissolving this compound. What is the recommended solvent?
This compound is known to be soluble in dimethyl sulfoxide (DMSO). A stock solution can be prepared in DMSO.
Q5: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer (e.g., PBS or cell culture media). How can I prevent this?
This is a common issue for compounds with low aqueous solubility. Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts and toxicity.
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer. This gradual change in solvent polarity can help maintain solubility.
-
Vortexing/Mixing: Vortex or mix the solution thoroughly immediately after adding the this compound stock to the aqueous buffer to ensure rapid and uniform dispersion.
-
Warming: Gently warming the aqueous buffer to 37°C before adding the compound stock may improve solubility. However, be cautious about the temperature stability of this compound.
-
Use of Surfactants: For in vitro assays, the addition of a small, biocompatible amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68 (typically at concentrations of 0.01-0.1%), to the aqueous buffer can help to maintain the solubility of hydrophobic compounds. Always include a vehicle control with the same concentration of surfactant.
Q6: How can I determine the maximum soluble concentration of this compound in my specific experimental buffer?
You can perform a kinetic or thermodynamic solubility assay. A detailed protocol for a kinetic solubility assay is provided in the "Experimental Protocols" section below.
Quantitative Solubility Data
| Solvent | Concentration | Temperature | Notes |
| DMSO | 10 mg/mL | Room Temperature | Clear solution observed. |
| Ethanol | Data not available | - | Expected to have lower solubility than DMSO. |
| Methanol | Data not available | - | Expected to have lower solubility than DMSO. |
| PBS (pH 7.4) | Data not available | - | Poor solubility is expected. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a fume hood.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Dissolution: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a water bath (up to 37°C) can be used to aid dissolution if necessary.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assay for this compound in Aqueous Buffer
This protocol provides a method to determine the kinetic solubility of this compound in a buffer of interest (e.g., PBS, pH 7.4).
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Prepare a series of dilutions of the DMSO stock solution in DMSO to create a concentration range for testing (e.g., from 10 mM down to 0.1 mM).
-
Dispense the aqueous buffer into a 96-well microplate.
-
Add a small, equal volume of each DMSO stock dilution to the wells containing the aqueous buffer. The final DMSO concentration should be kept constant and low (e.g., 1-2%).
-
Mix the plate on a plate shaker for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or 37°C).
-
Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).
-
Alternatively, centrifuge the plate to pellet any precipitate and carefully transfer the supernatant to a new plate.
-
Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.
-
The kinetic solubility is the highest concentration at which no significant precipitation is observed.
Visualizations
Signaling Pathway of mGluR5
Caption: mGluR5 signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Kinetic Solubility Assay
Caption: Workflow for determining the kinetic solubility of this compound.
Troubleshooting Logic for Solubility Issues
Caption: A logical guide to troubleshooting this compound solubility problems.
Technical Support Center: Optimizing PF-06422913 Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively utilize PF-06422913, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5), in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). This means it binds to a site on the receptor that is different from the glutamate binding site (the orthosteric site). This binding event reduces the receptor's response to glutamate, thereby inhibiting its downstream signaling.
Q2: What is the recommended starting concentration range for this compound in cell-based assays?
A2: Based on available in vitro pharmacological data for similar mGluR5 NAMs, a starting concentration range of 1 nM to 10 µM is recommended for dose-response experiments. To determine the optimal concentration for your specific cell line and assay, it is crucial to perform a concentration-response curve to determine the IC50 value.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is a powder that is soluble in dimethyl sulfoxide (DMSO). To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the appropriate amount of this compound powder in high-quality, anhydrous DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in your assay does not exceed a level that affects cell viability (typically ≤ 0.1%).
Q4: I am observing cytotoxicity in my experiments. What could be the cause and how can I troubleshoot it?
A4: Cytotoxicity can arise from several factors:
-
High Compound Concentration: Exceeding the optimal concentration range can lead to off-target effects and cellular toxicity. Perform a concentration-response experiment to identify a non-toxic working concentration.
-
High DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is not toxic to your cells. A DMSO vehicle control is essential.
-
Compound Instability: While information on the stability of this compound in culture media is limited, some compounds can degrade over time, producing toxic byproducts. Prepare fresh working solutions for each experiment.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to a compound. Consider using a lower concentration range or a different cell line if cytotoxicity persists.
Q5: What are some common in vitro assays used to characterize this compound activity?
A5: The most common in vitro assays for mGluR5 NAMs like this compound are functional assays that measure the inhibition of glutamate-induced signaling. A widely used method is the calcium flux assay , which measures changes in intracellular calcium levels upon receptor activation. Another common assay is the inositol phosphate (IP) accumulation assay , which quantifies the production of a downstream second messenger.
Quantitative Data Summary
The following table summarizes representative in vitro pharmacological data for a selection of mGluR5 negative allosteric modulators, which can serve as a reference for designing experiments with this compound.
| Compound | Assay Type | Cell Line | pIC50 | IC50 (nM) |
| MPEP (Reference NAM) | IP1 functional assay | HEK293 expressing mGluR5 | 7.18 ± 0.13 | ~66 |
| Fenobam (Reference NAM) | IP1 functional assay | HEK293 expressing mGluR5 | - | 56 |
Note: The pIC50 value for MPEP was obtained from a study by López-Serrano et al. (2022) and can be used as a benchmark for establishing assay parameters.
Experimental Protocols
Detailed Methodology: In Vitro Calcium Flux Assay for mGluR5 Activity
This protocol describes a fluorescence-based calcium flux assay to measure the inhibitory effect of this compound on mGluR5 activation in a cell line stably expressing the receptor (e.g., HEK293-mGluR5).
Materials:
-
HEK293 cells stably expressing mGluR5
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (cell culture grade)
-
Glutamate
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid (optional, to prevent dye leakage)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Black, clear-bottom 96-well or 384-well plates
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Plating:
-
Seed HEK293-mGluR5 cells into black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in assay buffer to create a range of working concentrations (e.g., from 1 nM to 10 µM). Also, prepare a vehicle control (assay buffer with the same final DMSO concentration as the highest compound concentration).
-
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye in assay buffer according to the manufacturer's instructions. Probenecid can be included to improve dye retention.
-
Remove the culture medium from the cell plate and add the dye loading solution to each well.
-
Incubate the plate in the dark at 37°C for 30-60 minutes.
-
-
Compound Incubation:
-
After incubation, gently wash the cells with assay buffer to remove excess dye.
-
Add the prepared this compound working solutions and vehicle control to the respective wells.
-
Incubate the plate at room temperature or 37°C for a predetermined time (e.g., 15-30 minutes) to allow the compound to interact with the receptors.
-
-
Measurement of Calcium Flux:
-
Prepare a glutamate solution in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the plate in the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity over time (e.g., at 1-second intervals).
-
Establish a stable baseline reading for each well.
-
Use the instrument's injector to add the glutamate solution to all wells simultaneously.
-
Continue recording the fluorescence for a few minutes to capture the peak calcium response and its subsequent decay.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
mGluR5 Signaling Pathway
Caption: mGluR5 signaling cascade initiated by glutamate and inhibited by this compound.
Experimental Workflow for this compound In Vitro Assay
Caption: Workflow for determining the IC50 of this compound using a calcium flux assay.
PF-06422913 off-target effects and how to mitigate them
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating potential off-target effects of PF-06422913, a potent and selective metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator (NAM).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). It does not directly compete with the endogenous ligand, glutamate, at its binding site. Instead, it binds to a distinct allosteric site on the receptor, inducing a conformational change that reduces the receptor's response to glutamate. This modulation of mGluR5, a G protein-coupled receptor (GPCR), has shown potential in preclinical models for a variety of central nervous system disorders.
Q2: What are off-target effects and why are they a concern for a compound like this compound?
Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended therapeutic target. For a highly selective compound, these effects are minimized, but it is crucial to characterize any potential off-target interactions. Unidentified off-target effects can lead to misinterpretation of experimental results, unexpected phenotypes, and potential safety liabilities in later stages of drug development. Allosteric modulators, in general, are designed to offer greater subtype selectivity compared to orthosteric ligands, which should theoretically reduce the risk of off-target effects. However, comprehensive profiling is still essential.
Q3: Are there known off-target effects for the class of mGluR5 NAMs?
Early prototypical mGluR5 NAMs, such as MPEP and MTEP, were found to have off-target activities that limited their clinical development. For instance, MPEP has been reported to interact with NMDA receptors. While newer generations of mGluR5 NAMs have been optimized for higher selectivity, it is a standard practice during drug development to screen for a wide range of potential off-target interactions.
Q4: How can I assess the potential for off-target effects of this compound in my experimental system?
To confidently attribute an observed effect to the modulation of mGluR5, it is recommended to include rigorous controls in your experimental design. This can include:
-
Using a structurally distinct mGluR5 NAM: Demonstrating a similar biological effect with a different chemical scaffold that also targets mGluR5 strengthens the evidence for on-target activity.
-
Employing a positive allosteric modulator (PAM) of mGluR5: A PAM should ideally produce the opposite effect of a NAM in a functional assay.
-
Utilizing mGluR5 knockout or knockdown models: The biological effect of this compound should be absent in cells or animals lacking the mGluR5 receptor.
-
Performing rescue experiments: If possible, co-application of an mGluR5 agonist might be able to overcome the negative modulatory effect of this compound.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent or unexpected experimental results. | Potential off-target effect of this compound. | 1. Verify the identity and purity of your this compound compound.2. Perform a dose-response curve to ensure you are working within an appropriate concentration range.3. Implement the control experiments outlined in FAQ Q4. |
| Cellular toxicity at effective concentrations. | Off-target cytotoxicity or exaggerated on-target pharmacology. | 1. Determine the cytotoxic concentration 50 (CC50) in your cell line and compare it to the effective concentration 50 (EC50) for the desired mGluR5 modulation.2. Test for markers of cellular stress or apoptosis.3. Consider if the observed toxicity could be a consequence of prolonged or excessive mGluR5 inhibition in your specific cellular context. |
| Discrepancy between in vitro and in vivo results. | Differences in metabolism, tissue distribution, or engagement of off-targets that are not present in the in vitro system. | 1. Investigate the pharmacokinetic and pharmacodynamic (PK/PD) properties of this compound in your animal model.2. Consider performing ex vivo assays on tissues from treated animals to confirm target engagement.3. Evaluate the expression levels of mGluR5 and potential off-targets in the relevant tissues. |
Experimental Protocols & Methodologies
A critical step in characterizing a new chemical entity is to perform a broad off-target screening panel. This is typically done during the lead optimization phase of drug discovery.
In Vitro Off-Target Profiling
A standard approach is to screen the compound against a panel of receptors, ion channels, transporters, and enzymes to identify potential interactions. A tiered approach is often employed.
Tier 1: Broad Panel Screening (Example)
The compound is initially tested at a single high concentration (e.g., 10 µM) against a large panel of targets.
| Target Class | Example Assay Platform | Description |
| GPCRs | Radioligand Binding Assays | Measures the displacement of a known radioactive ligand from a panel of GPCRs. |
| Kinases | KinomeScan® or similar | Measures the binding affinity of the compound against a large panel of kinases. |
| Ion Channels | Patch Clamp Electrophysiology | Assesses the effect of the compound on the function of various ion channels. |
| Transporters | Radiometric or fluorescence-based uptake/efflux assays | Evaluates the inhibition of key neurotransmitter and drug transporters. |
| Enzymes | Biochemical assays | Measures the inhibition of a panel of common enzymes (e.g., CYPs, PDEs). |
Tier 2: Dose-Response Confirmation
Any "hits" from the Tier 1 screen (typically defined as >50% inhibition or displacement) are then subjected to a full dose-response analysis to determine the potency (IC50 or Ki) of the interaction.
Safety Pharmacology
Safety pharmacology studies are conducted to investigate potential undesirable pharmacodynamic effects on vital physiological functions.
| System | In Vitro Assay | In Vivo Study |
| Cardiovascular | hERG patch clamp assay | Telemetry in conscious animals to monitor ECG, heart rate, and blood pressure. |
| Central Nervous System | Receptor binding panel | Irwin test or functional observational battery (FOB) in rodents. |
| Respiratory | Not typically a primary in vitro screen | Whole-body plethysmography in conscious animals to measure respiratory rate and tidal volume. |
Visualizations
Caption: On-target signaling pathway of this compound.
Technical Support Center: PF-06422913-Based Assays
Important Note: There is currently no publicly available scientific literature or data specifically detailing a compound designated as "PF-06422913." As a result, the following troubleshooting guide is based on common pitfalls and best practices for similar kinase inhibitor assays. Researchers working with a novel or internally designated compound should adapt these recommendations to their specific experimental context.
This guide provides troubleshooting advice and frequently asked questions for researchers utilizing assays involving kinase inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting
Assay Signal & Performance
Q1: Why am I seeing low signal-to-background in my assay?
A1: Low signal-to-background can be caused by several factors:
-
Suboptimal Reagent Concentration: Ensure that the concentrations of your enzyme, substrate, and detection reagents are optimized. Titrate each component to find the optimal concentration that yields the best assay window.
-
Inactive Enzyme: Verify the activity of your enzyme stock. Use a known positive control inhibitor to confirm that the enzyme is active and responsive.
-
Incorrect Buffer Conditions: pH, salt concentration, and the presence of detergents can significantly impact enzyme activity. Ensure your assay buffer is at the optimal pH for your specific kinase and that all components are compatible.
-
Reagent Degradation: Improper storage of reagents can lead to degradation. Check the expiration dates and storage conditions of all assay components.
Q2: My positive and negative controls are not performing as expected. What should I do?
A2: Control failures are a critical indicator of assay problems.
-
Positive Control (Inhibitor): If a known inhibitor is not showing the expected potency, it could indicate issues with the enzyme's activity, the inhibitor's integrity, or the assay setup.
-
Negative Control (DMSO/Vehicle): If the negative control shows significant inhibition, it might be due to solvent effects at high concentrations or contamination of the vehicle.
Troubleshooting Steps for Control Failures:
-
Prepare fresh dilutions of your controls.
-
Validate the activity of the enzyme with a fresh aliquot.
-
Check the final concentration of the vehicle (e.g., DMSO) in the assay and ensure it is within the tolerated range for your enzyme.
Data Variability & Reproducibility
Q3: I am observing high variability between replicate wells. What are the common causes?
A3: High variability can obscure real experimental effects.
-
Pipetting Errors: Inaccurate or inconsistent pipetting is a major source of variability. Ensure your pipettes are calibrated and use proper pipetting techniques. For multi-well plates, consider the order of reagent addition to minimize time-dependent variations.
-
Edge Effects: The outer wells of a microplate can be prone to evaporation, leading to changes in reagent concentrations. To mitigate this, avoid using the outermost wells or fill them with buffer/media to create a humidity barrier.
-
Incomplete Mixing: Ensure all reagents are thoroughly mixed in each well.
-
Temperature Gradients: Incubators can have temperature variations. Allow plates to equilibrate to the assay temperature before adding reagents.
Q4: How can I ensure the reproducibility of my IC50 values?
A4: Consistent IC50 values are crucial for compound characterization.
-
Standardized Protocol: Adhere strictly to a detailed, written protocol. Any deviation, no matter how small, can introduce variability.
-
Consistent Cell Passage Number: For cell-based assays, use cells within a defined passage number range, as cell characteristics can change over time.
-
Reagent Lot-to-Lot Variability: Qualify new lots of critical reagents (e.g., enzyme, substrate, antibodies) to ensure they perform similarly to previous lots.
Experimental Protocols & Methodologies
General Kinase Activity Assay (Biochemical)
This protocol provides a general framework for a biochemical kinase assay. It should be adapted based on the specific kinase and detection method (e.g., fluorescence, luminescence, radioactivity).
-
Reagent Preparation:
-
Prepare a 2X enzyme solution in kinase assay buffer.
-
Prepare a 2X substrate solution in the same buffer.
-
Prepare serial dilutions of the test compound (e.g., this compound) in the assay buffer containing the vehicle (e.g., DMSO).
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the compound solution to the appropriate wells.
-
Add 5 µL of the 2X enzyme solution to all wells.
-
Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate solution.
-
Incubate for the desired reaction time (e.g., 60 minutes) at the optimal temperature for the kinase.
-
Stop the reaction and proceed with the detection step as per the manufacturer's instructions for your specific assay kit.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Cellular Phosphorylation Assay (Western Blot)
This protocol is for assessing the inhibitory effect of a compound on a specific signaling pathway in a cellular context.
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Starve the cells in a serum-free medium for a specified period if necessary to reduce basal signaling.
-
Pre-treat the cells with various concentrations of the test compound for a defined time.
-
Stimulate the cells with an appropriate agonist to activate the signaling pathway of interest.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated target protein.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip and re-probe the membrane with an antibody for the total protein as a loading control.
-
-
Densitometry Analysis:
-
Quantify the band intensities for the phosphorylated and total protein using image analysis software.
-
Normalize the phospho-protein signal to the total protein signal.
-
Visualizations
Logical Troubleshooting Workflow
This diagram outlines a logical approach to troubleshooting common issues in kinase assays.
Caption: A flowchart for systematic troubleshooting of kinase assays.
General Kinase Inhibitor Assay Workflow
This diagram illustrates the typical steps in a kinase inhibitor screening assay.
Caption: A typical workflow for a kinase inhibitor assay.
Technical Support Center: Optimizing In Vivo Delivery of PF-06422913
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective delivery of PF-06422913, a potent and selective metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator (NAM), in animal models. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). It does not compete with the endogenous ligand, glutamate, but instead binds to a different site on the receptor, changing its conformation and reducing its response to glutamate. This modulation of the glutamatergic system is being investigated for its therapeutic potential in various neurological and psychiatric disorders.
Q2: What is the recommended vehicle for in vivo administration of this compound in rodents?
A2: While specific formulation details for this compound are not publicly available, for preclinical in vivo studies with similar small molecule CNS drug candidates, a common approach is to formulate the compound in a suspension. A typical vehicle for oral gavage in rodents might consist of 0.5% methylcellulose or 0.5% carboxymethylcellulose in sterile water. It is crucial to ensure the compound is uniformly suspended before each administration. For initial studies, it is recommended to assess the stability and homogeneity of the formulation.
Q3: What is a typical starting dose for this compound in rodent models?
A3: An effective dose in animal models is dependent on the specific disease model and the desired level of target engagement. Based on preclinical studies of other mGluR5 NAMs, a starting dose range of 1 to 10 mg/kg administered orally is often a reasonable starting point for efficacy studies in rodents. Dose-response studies are essential to determine the optimal dose for a specific experimental paradigm.
Q4: How can I assess target engagement of this compound in the central nervous system (CNS)?
A4: CNS target engagement can be assessed through ex vivo receptor occupancy studies or by measuring downstream pharmacodynamic markers. Ex vivo binding assays on brain tissue from treated animals can quantify the percentage of mGluR5 receptors occupied by this compound. Alternatively, measuring changes in the levels of downstream signaling molecules, such as phosphorylated ERK (pERK) in specific brain regions, can provide evidence of functional target engagement.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or low bioavailability after oral administration. | Poor solubility or stability of the formulation. | - Ensure the compound is micronized to improve dissolution. - Evaluate alternative vehicles such as those containing a small percentage of a non-ionic surfactant (e.g., Tween 80) to improve wetting and suspension. - Prepare fresh formulations regularly and assess stability under storage conditions. |
| First-pass metabolism. | - Consider co-administration with an inhibitor of relevant metabolic enzymes if known. - If oral bioavailability remains a significant hurdle, consider alternative routes of administration for initial proof-of-concept studies, such as intraperitoneal (IP) injection. | |
| High variability in behavioral or physiological readouts. | Inconsistent dosing technique or animal stress. | - Ensure all personnel are properly trained in oral gavage techniques to minimize stress and ensure accurate delivery to the stomach. - Allow for an adequate acclimatization period for the animals before the start of the study. - Consider using automated dosing systems for higher precision. |
| Non-uniform suspension of the compound. | - Vigorously vortex or sonicate the formulation immediately before each dose administration to ensure a homogenous suspension. | |
| Lack of efficacy at expected doses. | Insufficient brain penetration. | - Measure the brain-to-plasma concentration ratio of this compound to determine its ability to cross the blood-brain barrier. - If brain penetration is low, formulation strategies to enhance CNS delivery may be necessary, although this can be challenging for small molecules that are substrates for efflux transporters. |
| Inadequate target engagement. | - Conduct a dose-response study for receptor occupancy to ensure that the administered dose is sufficient to engage a significant proportion of mGluR5 receptors in the brain region of interest. | |
| Observed off-target effects or toxicity. | Lack of selectivity at higher doses. | - Perform a comprehensive selectivity profiling against a panel of other receptors, ion channels, and enzymes. - If off-target effects are observed, it is critical to determine if they are related to the primary pharmacology or a secondary target. - Conduct dose-response studies for both efficacy and toxicity to identify a therapeutic window. |
Quantitative Data Summary
The following tables provide an illustrative summary of pharmacokinetic and receptor occupancy data that would be critical to generate for this compound. The values presented here are hypothetical and based on typical data for orally bioavailable CNS drugs and mGluR5 modulators.
Table 1: Illustrative Pharmacokinetic Parameters of this compound in Rats (10 mg/kg, p.o.)
| Parameter | Value | Unit |
| Cmax (Plasma) | 500 | ng/mL |
| Tmax (Plasma) | 1.5 | h |
| AUC(0-24h) (Plasma) | 3000 | ng*h/mL |
| Half-life (t1/2) | 4 | h |
| Brain-to-Plasma Ratio (2h) | 1.2 |
Table 2: Illustrative mGluR5 Receptor Occupancy in Rat Brain (2h post-dose)
| Dose (mg/kg, p.o.) | Receptor Occupancy (%) |
| 1 | 30 |
| 3 | 65 |
| 10 | 85 |
| 30 | 95 |
Experimental Protocols
Protocol 1: Formulation Preparation for Oral Gavage in Rodents
-
Materials: this compound powder, 0.5% (w/v) methylcellulose in sterile water, sterile conical tubes, vortex mixer, sonicator.
-
Procedure:
-
Weigh the required amount of this compound based on the desired concentration and final volume.
-
In a sterile conical tube, add a small volume of the 0.5% methylcellulose vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while continuously vortexing to ensure a uniform suspension.
-
If necessary, sonicate the suspension for 5-10 minutes to break up any aggregates.
-
Store the formulation at 4°C and protect from light. Before each use, bring to room temperature and vortex thoroughly.
-
Protocol 2: In Vivo Efficacy Study in a Rodent Model of Anxiety (Elevated Plus Maze)
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Acclimatization: House animals in a controlled environment for at least one week before the experiment. Handle animals daily for 3-4 days prior to testing to reduce stress.
-
Dosing:
-
Administer this compound (e.g., 1, 3, 10 mg/kg) or vehicle via oral gavage 60 minutes before the behavioral test.
-
-
Behavioral Testing (Elevated Plus Maze):
-
Place the rat in the center of the elevated plus maze, facing an open arm.
-
Allow the rat to explore the maze for 5 minutes.
-
Record the time spent in the open arms and the number of entries into the open and closed arms using an automated tracking system.
-
-
Data Analysis:
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
Analyze the data using a one-way ANOVA followed by a post-hoc test for multiple comparisons.
-
Visualizations
Caption: mGluR5 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo evaluation of this compound.
Caption: Troubleshooting decision tree for in vivo experiments with this compound.
Overcoming resistance to PF-06422913 in cell lines
Welcome to the technical support center for PF-06422913. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges encountered during in vitro experiments with the mGluR5 negative allosteric modulator, this compound, particularly in the context of cancer cell line research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1] As a NAM, it does not compete with the endogenous ligand, glutamate, at the orthosteric binding site. Instead, it binds to an allosteric site on the receptor, changing the receptor's conformation and reducing its response to glutamate.[2][3][4][5] This leads to the attenuation of downstream signaling pathways.[2]
Q2: Why is an mGluR5 modulator like this compound being used in cancer cell line studies?
While initially developed for neuroscience research, there is growing evidence that glutamatergic signaling, including that mediated by mGluR5, plays a significant role in the pathophysiology of various cancers.[6][7][8][9] Aberrant mGluR5 expression and activity have been linked to increased cancer cell proliferation, migration, and survival.[10][11][12][13] Therefore, inhibiting mGluR5 with a NAM like this compound is a novel therapeutic strategy being explored in oncology research.
Q3: What are the common downstream signaling pathways affected by this compound?
mGluR5 is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11.[5][14] Activation of mGluR5 leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[14] These events can subsequently modulate other significant signaling pathways, including the Ras-MAPK and PI3K/Akt pathways, which are crucial for cell growth and proliferation.[13][15][16] By inhibiting mGluR5, this compound is expected to suppress these downstream signals.
Q4: What does "resistance" to this compound mean in the context of in vitro cell line experiments?
In this context, "resistance" may not refer to the classic acquired drug resistance seen with cytotoxic agents. Instead, it more likely describes a diminished or lack of cellular response to this compound treatment. This can manifest as:
-
Cellular Insensitivity: The cell line may not express sufficient levels of mGluR5, or the receptor may be uncoupled from its signaling pathway.
-
Receptor Desensitization: Prolonged exposure to the modulator may lead to receptor desensitization, a process where the receptor is phosphorylated, leading to uncoupling from its G-protein.[17][18][19]
-
Receptor Internalization: Following desensitization, the mGluR5 receptor may be removed from the cell surface via endocytosis, further reducing the cell's ability to respond.[17][18][20]
Troubleshooting Guide
Problem 1: No observable effect of this compound on cell viability or proliferation.
Possible Causes and Solutions:
| Possible Cause | Suggested Troubleshooting Step |
| Low or absent mGluR5 expression in the cell line. | 1. Verify mGluR5 expression: Perform Western blot or qRT-PCR to confirm the presence of mGluR5 protein or mRNA, respectively. 2. Choose a different cell line: Select a cell line known to have high mGluR5 expression.[6][10][11] |
| Ineffective concentration of this compound. | 1. Perform a dose-response curve: Test a wide range of this compound concentrations to determine the optimal inhibitory concentration (IC50) for your specific cell line. 2. Check compound integrity: Ensure the compound has been stored correctly and is not degraded. |
| Sub-optimal assay conditions. | 1. Optimize incubation time: The effect of the compound may be time-dependent. Perform a time-course experiment. 2. Review assay protocol: Ensure the chosen cell viability assay is appropriate for your cell line and experimental goals.[21][22][23][24][25] |
Problem 2: Diminishing effect of this compound over time (Tachyphylaxis).
Possible Causes and Solutions:
| Possible Cause | Suggested Troubleshooting Step |
| Receptor desensitization and/or internalization. | 1. Intermittent Dosing: Instead of continuous exposure, try a pulsed dosing regimen to allow for receptor resensitization. 2. Investigate Receptor Status: Use techniques like cell surface biotinylation followed by Western blot to assess the levels of mGluR5 on the plasma membrane over time.[20] 3. Assess Downstream Signaling: Measure downstream markers (e.g., p-ERK, intracellular Ca2+) at different time points to correlate with the observed phenotypic changes. |
| Cellular adaptation. | 1. Analyze signaling pathway adaptations: Investigate potential upregulation of compensatory signaling pathways using phosphoproteomic arrays or targeted Western blots. 2. Combination Therapy Approach: Consider co-treatment with an inhibitor of a potential bypass pathway. |
Quantitative Data Summary
The following tables present representative data that might be generated during the investigation of this compound effects and the development of resistance.
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | mGluR5 Expression (Relative Units) | This compound IC50 (nM) |
| HSC-3 | Oral Squamous Cell Carcinoma | 1.2 | 50 |
| MM.1S | Multiple Myeloma | 1.5 | 35 |
| U-87 MG | Glioblastoma | 0.8 | 120 |
| MCF-7 | Breast Cancer | 0.2 | > 10,000 |
Table 2: Effect of Prolonged this compound Exposure on mGluR5 Signaling in HSC-3 Cells
| Treatment Duration | Cell Viability (% of Control) | Surface mGluR5 (% of 0h) | p-ERK Levels (% of 0h) |
| 0 hours | 100 | 100 | 100 |
| 24 hours | 55 | 85 | 40 |
| 48 hours | 65 | 60 | 60 |
| 72 hours | 75 | 40 | 80 |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.[22][23]
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Complete cell culture medium
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the overnight medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Western Blot for mGluR5 and p-ERK
This protocol is to determine the expression levels of total mGluR5 and the activation status of the downstream MAPK pathway by measuring phosphorylated ERK.[26][27][28][29]
Materials:
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-mGluR5, anti-p-ERK, anti-total-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels
-
PVDF membrane
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Plate cells and treat with this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add chemiluminescence substrate.
-
Visualize protein bands using an imaging system.
Intracellular Calcium Imaging
This protocol measures changes in intracellular calcium concentration, a key downstream event of mGluR5 activation.[30][31][32][33][34]
Materials:
-
This compound
-
Glutamate
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microscope with live-cell imaging capabilities
Procedure:
-
Seed cells on glass-bottom dishes and allow them to adhere.
-
Load cells with Fluo-4 AM (e.g., 2-5 µM with 0.02% Pluronic F-127 in HBSS) for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
Acquire a baseline fluorescence reading.
-
Pre-incubate the cells with this compound or vehicle for a specified time.
-
Stimulate the cells with glutamate.
-
Record the changes in fluorescence intensity over time.
-
Analyze the data to determine the effect of this compound on glutamate-induced calcium release.
Visualizations
Caption: mGluR5 Signaling Pathway and Point of Inhibition by this compound.
Caption: General Experimental Workflow for Characterizing this compound Effects.
References
- 1. scientificlabs.ie [scientificlabs.ie]
- 2. Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Based Discovery of Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mGluR5 negative allosteric modulators overview: a medicinal chemistry approach towards a series of novel therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Design and Development of Novel Negative Allosteric Modulators of mGlu5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutamate and its receptors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Glutamatergic system components as potential biomarkers and therapeutic targets in cancer in non-neural organs [frontiersin.org]
- 9. Molecular Pathways: Dysregulated Glutamatergic Signaling Pathways in Cancer | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 10. Metabotropic Glutamate Receptors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Clinical significance of metabotropic glutamate receptor 5 expression in oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. advances.umw.edu.pl [advances.umw.edu.pl]
- 14. Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activation of mGluR5 induces rapid and long-lasting protein kinase D phosphorylation in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Phosphorylation-independent Regulation of Metabotropic Glutamate Receptor 5 Desensitization and Internalization by G Protein-coupled Receptor Kinase 2 in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanisms of differential desensitization of metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Activation of NMDA receptors reverses desensitization of mGluR5 in native and recombinant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Regulation of Metabotropic Glutamate Receptor Internalization and Synaptic AMPA Receptor Endocytosis by the Postsynaptic Protein Norbin | Journal of Neuroscience [jneurosci.org]
- 21. Cell Viability Assay Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 22. broadpharm.com [broadpharm.com]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. Cell Viability Guide | How to Measure Cell Viability [france.promega.com]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Sample preparation of membrane-bound and nuclear proteins for western blot | Abcam [abcam.com]
- 27. 7tmantibodies.com [7tmantibodies.com]
- 28. sinobiological.com [sinobiological.com]
- 29. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 30. bu.edu [bu.edu]
- 31. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 32. A protocol for detecting elemental calcium signals (Ca2+ puffs) in mammalian cells using total internal reflection fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 34. assets.fishersci.com [assets.fishersci.com]
PF-06422913 experimental variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-06422913.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active, potent, and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). As a NAM, it does not compete with the endogenous ligand, glutamate, at the orthosteric binding site. Instead, it binds to a distinct allosteric site on the receptor, inducing a conformational change that reduces the receptor's response to glutamate.
Q2: What is the intended therapeutic target for this compound?
This compound was developed by Pfizer for the potential treatment of levodopa-induced dyskinesia in Parkinson's disease.[1] However, its clinical development was halted.
Q3: What are the known downstream signaling pathways modulated by this compound?
By inhibiting mGluR5, this compound attenuates the canonical Gq protein-coupled signaling pathway.[2][3] This pathway involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC).[2][3][4] Downstream effectors of this cascade that are consequently inhibited by this compound include extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and Ca2+/calmodulin-dependent protein kinase (CaMK).[5][6][7]
Q4: Are there any known significant off-target effects or toxicities associated with this compound?
Yes, a significant finding in preclinical studies with this compound and other mGluR5 NAMs from Pfizer was the observation of skin toxicity in cynomolgus macaques.[8] The skin lesions were consistent with a delayed type-IV hypersensitivity reaction.[8] This suggests a potential for immunologically-mediated adverse effects.
Troubleshooting Guide
Experimental Variability and Reproducibility
Issue 1: High variability in in-vitro assay results (e.g., calcium mobilization, IP1 accumulation).
| Potential Cause | Troubleshooting Steps |
| Cell line instability or passage number | Ensure a stable, validated cell line expressing mGluR5 is used. Keep cell passage number low and consistent between experiments. |
| Inconsistent agonist concentration | Use a precise and consistent concentration of glutamate or a specific mGluR5 agonist. The EC80 concentration is often used for NAM screening. |
| Compound solubility issues | Prepare fresh stock solutions of this compound. Use appropriate solvents and ensure complete dissolution. Consider performing a solubility test. |
| Assay plate inconsistencies | Use high-quality assay plates. Check for edge effects by including appropriate controls on the outer wells. |
| Variability in incubation times | Strictly adhere to standardized incubation times for compound treatment and agonist stimulation. |
Issue 2: Inconsistent or unexpected results in in-vivo studies.
| Potential Cause | Troubleshooting Steps |
| Poor compound exposure | Conduct pharmacokinetic studies to confirm adequate absorption and brain penetration of this compound. |
| Off-target effects | Be aware of the potential for skin hypersensitivity reactions, which could confound behavioral or physiological readouts. Monitor animals for any signs of skin irritation or inflammation. |
| Metabolic instability | Investigate the metabolic profile of this compound in the species being studied. |
| Variability in animal models | Ensure the use of a well-characterized animal model. Account for factors such as age, sex, and genetic background. |
Issue 3: Difficulty reproducing published findings for other mGluR5 NAMs with this compound.
| Potential Cause | Troubleshooting Steps |
| Differences in compound potency and efficacy | Perform dose-response curves to determine the specific IC50 of this compound in your experimental system. |
| Variations in experimental protocols | Carefully compare your protocol with the published methodology, paying close attention to cell types, reagents, and instrumentation. |
| Chemotype-specific effects | Be aware that different chemical scaffolds of mGluR5 NAMs may exhibit distinct pharmacological properties, including off-target effects. |
Experimental Protocols
Note: Specific, detailed protocols for this compound are not publicly available. The following are generalized protocols for characterizing mGluR5 NAMs.
Calcium Mobilization Assay
This assay measures the ability of a NAM to inhibit the increase in intracellular calcium triggered by an mGluR5 agonist.
-
Cell Culture: Plate HEK293 cells stably expressing mGluR5 in black-walled, clear-bottom 96-well plates and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate for a predetermined time.
-
Agonist Stimulation: Add a fixed concentration of an mGluR5 agonist (e.g., glutamate or CHPG at EC80) to the wells.
-
Signal Detection: Measure the fluorescence intensity before and after agonist addition using a fluorescence plate reader.
-
Data Analysis: Calculate the percent inhibition of the agonist response at each concentration of this compound to determine the IC50 value.
Radioligand Binding Assay
This assay determines the affinity of this compound for the allosteric binding site on mGluR5.
-
Membrane Preparation: Prepare cell membranes from a cell line or tissue expressing mGluR5.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled allosteric ligand for mGluR5 (e.g., [3H]-MPEP), and varying concentrations of this compound.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a filter mat to separate bound from unbound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filter mat using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that displaces 50% of the radioligand binding (IC50) and calculate the inhibitory constant (Ki).
Visualizations
Signaling Pathways
Caption: this compound inhibits the mGluR5 signaling pathway.
Experimental Workflow
Caption: General experimental workflow for this compound evaluation.
Troubleshooting Logic
Caption: A logical approach to troubleshooting experimental variability.
References
- 1. mechanisms-of-skin-toxicity-associated-with-metabotropic-glutamate-receptor-5-negative-allosteric-modulators - Ask this paper | Bohrium [bohrium.com]
- 2. Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabotropic Glutamate Receptor 5 Modulates Nociceptive Plasticity via Extracellular Signal-Regulated Kinase–Kv4.2 Signaling in Spinal Cord Dorsal Horn Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabotropic Glutamate Receptor Subtypes 1 and 5 Are Activators of Extracellular Signal-Regulated Kinase Signaling Required for Inflammatory Pain in Mice | Journal of Neuroscience [jneurosci.org]
- 8. Drug-induced Skin Lesions in Cynomolgus Macaques Treated with Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: PF-06422913 Treatment Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-06422913, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a negative allosteric modulator of mGluR5. This means it binds to a site on the receptor that is different from the glutamate binding site (the orthosteric site). This binding event changes the conformation of the receptor, reducing its response to glutamate. This modulation inhibits the downstream signaling cascade that is normally initiated by glutamate binding.
Q2: What is the primary signaling pathway affected by this compound?
A2: this compound primarily affects the Gq-protein coupled signaling pathway. Upon activation by glutamate, mGluR5 activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). By inhibiting mGluR5, this compound attenuates this entire cascade.
Q3: What are the recommended in vitro assays to assess the activity of this compound?
A3: The two primary in vitro assays for characterizing this compound and other mGluR5 NAMs are:
-
Calcium Mobilization Assay: This functional assay measures the ability of the compound to inhibit glutamate-induced increases in intracellular calcium levels.
-
Radioligand Binding Assay: This assay determines the affinity of the compound for the mGluR5 receptor by measuring its ability to displace a radiolabeled ligand that binds to a known allosteric site.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Potency or Inconsistent IC50 Values | Poor solubility of this compound in aqueous assay buffer. | Prepare a high-concentration stock solution in 100% DMSO. For the final assay, ensure the DMSO concentration is kept low (typically <0.5%) and consistent across all wells to avoid solvent effects. Sonication of the stock solution before dilution may also help. |
| Instability of the compound in solution over time. | Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution. | |
| Cell health and density variability. | Ensure cells are healthy, in the logarithmic growth phase, and plated at a consistent density for each experiment. Perform a cell viability assay (e.g., Trypan Blue exclusion) before each experiment. | |
| High Background Signal in Calcium Mobilization Assay | Autofluorescence of the compound or interference with the fluorescent dye. | Run a control plate with this compound alone (without cells) to check for autofluorescence at the excitation/emission wavelengths of the calcium indicator dye. |
| "Leaky" cells releasing calcium. | Handle cells gently during plating and dye loading to maintain cell membrane integrity. Ensure the assay buffer has the appropriate ionic composition. | |
| Irreproducible Results in Radioligand Binding Assay | Incomplete removal of unbound radioligand. | Optimize the washing steps after filtration to ensure complete removal of unbound radioligand without dislodging the receptor-bound ligand from the filter. Use ice-cold wash buffer. |
| Non-specific binding of the compound or radioligand. | Include a control with a high concentration of a known mGluR5 ligand to determine non-specific binding. Pre-coat filter plates with a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding. | |
| Unexpected Off-Target Effects | The compound may interact with other receptors or cellular components at higher concentrations. | Perform a selectivity profiling assay against a panel of other receptors, especially other glutamate receptors like NMDA receptors, as some mGluR5 NAMs have shown off-target effects.[1] It is crucial to use the lowest effective concentration of this compound to minimize the risk of off-target effects. |
Quantitative Data
| Parameter | Value | Assay |
| IC50 | Data not publicly available. Researchers will need to determine this empirically in their specific assay system. | Calcium Mobilization Assay / Radioligand Binding Assay |
Experimental Protocols
Calcium Mobilization Assay Protocol
This protocol provides a general framework for assessing the inhibitory effect of this compound on glutamate-induced calcium mobilization in a cell line expressing mGluR5.
Materials:
-
HEK293 cells stably expressing human mGluR5
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
L-glutamate
-
This compound
-
DMSO
-
Black, clear-bottom 96-well or 384-well microplates
-
Fluorescence plate reader with automated injection capabilities
Methodology:
-
Cell Culture and Plating:
-
Culture HEK293-mGluR5 cells according to standard protocols.
-
Seed cells into black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in assay buffer to create a concentration range for testing. Ensure the final DMSO concentration in the assay is consistent and low (<0.5%).
-
Prepare a stock solution of L-glutamate in assay buffer. The final concentration used should be at the EC80 (the concentration that elicits 80% of the maximal response) for your cell system, which should be determined in a separate experiment.
-
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) with 0.02% Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cell plate and add the dye loading solution to each well.
-
Incubate the plate for 1 hour at 37°C in the dark.
-
-
Assay Procedure:
-
After incubation, wash the cells gently with assay buffer to remove excess dye.
-
Add the different concentrations of this compound to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature in the dark.
-
Place the plate in a fluorescence plate reader.
-
Set the instrument to record fluorescence intensity (e.g., excitation at 488 nm and emission at 525 nm for Fluo-4) over time.
-
Establish a stable baseline reading for each well.
-
Using the instrument's injector, add the EC80 concentration of L-glutamate to all wells simultaneously.
-
Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after glutamate addition.
-
Normalize the data to the control wells (glutamate alone) to determine the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.[2]
-
Radioligand Binding Assay Protocol
This protocol outlines a competitive binding assay to determine the affinity (Ki) of this compound for the mGluR5 receptor.[1][3][4]
Materials:
-
Cell membranes prepared from cells or tissues expressing mGluR5
-
Radiolabeled mGluR5 allosteric modulator (e.g., [3H]-MPEP)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., a high concentration of a known unlabeled mGluR5 NAM)
-
Glass fiber filter mats
-
Scintillation cocktail
-
Scintillation counter
Methodology:
-
Membrane Preparation:
-
Prepare cell membranes expressing mGluR5 using standard homogenization and centrifugation techniques.[3]
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in this order:
-
Binding buffer
-
A serial dilution of this compound or the non-specific binding control.
-
A fixed concentration of the radiolabeled ligand (typically at or below its Kd value).
-
The cell membrane preparation.
-
-
The final assay volume should be consistent across all wells.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).[3]
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold binding buffer to remove any remaining unbound radioligand.
-
-
Detection:
-
Dry the filter mats.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding counts from the total binding counts to obtain the specific binding for each concentration of this compound.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: mGluR5 Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for the Calcium Mobilization Assay.
Caption: Experimental Workflow for the Radioligand Binding Assay.
References
Validation & Comparative
A Comparative Guide to Inhibitors of the Focal Adhesion Kinase (FAK) Signaling Pathway
Notice: Information regarding a compound specifically identified as PF-06422913 is not publicly available. This guide serves as a comprehensive template for researchers, scientists, and drug development professionals to compare a novel inhibitor ("Inhibitor X") against known inhibitors of the Focal Adhesion Kinase (FAK) pathway, a critical regulator of cell adhesion, migration, and survival.
Target Pathway Overview: Focal Adhesion Kinase (FAK) Signaling
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a central role in signal transduction from integrins, which are cell surface receptors that mediate interactions with the extracellular matrix (ECM).[1][2] Upon integrin clustering at sites of cell-matrix contact, FAK is recruited and activated through autophosphorylation at the Tyr397 residue.[2][3][4] This event creates a high-affinity binding site for the SH2 domain of Src family kinases. The resulting FAK/Src complex then phosphorylates a multitude of downstream targets, including p130Cas and paxillin, initiating signaling cascades that influence cell migration, proliferation, and survival, such as the RAS/MEK/ERK and PI3K/Akt pathways.[5][6] Given its overexpression and association with an invasive phenotype in various human cancers, FAK has emerged as a significant therapeutic target.[2]
References
- 1. FAK (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. drugs.com [drugs.com]
- 4. Identification of defactinib derivatives targeting focal adhesion kinase using ensemble docking, molecular dynamics simulations and binding free energy calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase 2 Study of the Focal Adhesion Kinase Inhibitor Defactinib (VS-6063) in Previously Treated Advanced KRAS Mutant Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
Cross-validation of PF-06422913's effects in different cell lines
An extensive search for the compound PF-06422913 did not yield any specific information regarding its effects in different cell lines, its mechanism of action, or any associated experimental data. It is possible that this is an internal or unpublished identifier.
Consequently, the requested comparison guide, data tables, and visualizations for this compound cannot be generated.
To proceed with your request, please provide an alternative and publicly documented compound for which cross-validation data in different cell lines is likely to be available.
For a comprehensive comparison guide, please specify:
-
The name of the compound of interest.
-
Any known alternative compounds for comparison.
-
The specific cancer types or cell lines you are interested in.
Upon receiving this information, a thorough analysis will be conducted to provide you with the requested data presentation, experimental protocols, and signaling pathway visualizations.
PF-06422913: A Mechanistic Overview and Conceptual Comparison with Standard-of-Care Drugs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: PF-06422913 is an investigational compound for research purposes. There is a lack of publicly available clinical trial data comparing this compound directly with standard-of-care drugs. This guide, therefore, provides a conceptual comparison based on its mechanism of action and the current therapeutic landscape for its potential, though unproven, indications.
Introduction to this compound: A Negative Allosteric Modulator of mGluR5
This compound is a potent and selective orally active metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator (NAM) developed by Pfizer for neuroscience research.[1] As a NAM, it does not directly block the glutamate binding site but instead binds to a different (allosteric) site on the receptor, reducing its response to glutamate. The mGluR5 receptor is pivotal in modulating synaptic plasticity and neuronal excitability, and its dysregulation is implicated in various neurological and psychiatric conditions.[2][3]
The mGluR5 Signaling Pathway
The diagram below illustrates the signaling cascade initiated by mGluR5 activation and how a NAM like this compound can attenuate this pathway.
Caption: The mGluR5 signaling pathway and its inhibition by a NAM.
Potential Therapeutic Applications and Conceptual Comparison
The mechanism of this compound suggests potential utility in conditions where mGluR5 hyperactivity is implicated. Below is a conceptual comparison with standard-of-care treatments for some of these potential indications.
Fragile X Syndrome
| Feature | Standard of Care | This compound (mGluR5 NAM) - Conceptual |
| Primary Goal | Symptom management | Potentially address a core pathophysiological mechanism |
| Therapeutic Agents | Stimulants (for ADHD), SSRIs (for anxiety), Antipsychotics (for aggression)[4] | An mGluR5 Negative Allosteric Modulator |
| Mechanism of Action | Varies by drug class (e.g., modulation of dopamine, serotonin) | Attenuation of excessive glutamate signaling through mGluR5 |
| Clinical Status | Established and widely used | Preclinical; no clinical data available for this compound. Other mGluR5 NAMs have failed in clinical trials for Fragile X.[2] |
Standard of Care Overview: Treatment for Fragile X syndrome is supportive, combining behavioral therapies, special education, and medications to manage symptoms like hyperactivity, anxiety, and aggression.[5][6][7]
Conceptual Advantage of an mGluR5 NAM: The "mGluR theory" of Fragile X suggests that excessive mGluR5 signaling contributes to synaptic dysfunction. A NAM could theoretically correct this underlying issue. However, translating this preclinical hypothesis into clinical efficacy has proven challenging for this drug class.
Anxiety Disorders
| Feature | Standard of Care | This compound (mGluR5 NAM) - Conceptual |
| Primary Goal | Reduce symptoms of anxiety and worry | Provide anxiolysis through a novel mechanism |
| Therapeutic Agents | SSRIs, SNRIs, Benzodiazepines, Buspirone[8][9][10] | An mGluR5 Negative Allosteric Modulator |
| Mechanism of Action | Primarily modulation of serotonin and norepinephrine systems; GABA potentiation (Benzodiazepines) | Modulation of the glutamatergic system to reduce neuronal hyperexcitability |
| Clinical Status | Well-established first-line treatments | Preclinical; no clinical data available for this compound. |
Standard of Care Overview: The cornerstone of anxiety treatment includes psychotherapy (especially CBT) and pharmacotherapy, with SSRIs and SNRIs being the first-line medication choices.[10][11]
Conceptual Advantage of an mGluR5 NAM: By targeting the glutamate system, mGluR5 NAMs could offer an alternative for patients who do not respond to standard serotonergic agents. Preclinical studies of other mGluR5 NAMs have suggested anxiolytic effects without the sedative properties of benzodiazepines.[3]
Gastroesophageal Reflux Disease (GERD)
| Feature | Standard of Care | This compound (mGluR5 NAM) - Conceptual |
| Primary Goal | Reduce acid reflux and heal esophageal tissue | Reduce the frequency of reflux events |
| Therapeutic Agents | Proton Pump Inhibitors (PPIs), H2 Receptor Antagonists, Antacids[12][13] | An mGluR5 Negative Allosteric Modulator |
| Mechanism of Action | Inhibition of gastric acid production | Reduction of transient lower esophageal sphincter relaxations (TLESRs) |
| Clinical Status | Established as highly effective and standard of care | Preclinical; no clinical data available for this compound. |
Standard of Care Overview: Management of GERD primarily relies on potent acid suppression with PPIs, alongside lifestyle modifications.[14] For severe cases, surgical options are considered.[15]
Conceptual Advantage of an mGluR5 NAM: mGluR5 receptors are involved in triggering TLESRs, a major cause of reflux. A NAM could reduce reflux events by addressing this physiological mechanism directly, offering a non-acid-suppressive treatment approach.
Hypothetical Experimental Workflow for a Novel Therapeutic
The development of a compound like this compound would follow a structured path from preclinical research to clinical trials to establish its safety and efficacy.
Caption: A generalized workflow for the development of a novel therapeutic agent.
Summary for the Research Professional
This compound represents a research tool for exploring the therapeutic potential of mGluR5 modulation. While its mechanism of action is of scientific interest for several disorders, the absence of clinical data makes any comparison to established standard-of-care drugs purely conceptual. The journey from a preclinical compound to a clinically validated therapeutic is long and fraught with challenges, as evidenced by the clinical trial failures of other molecules in this class. Future research and eventual publication of preclinical and clinical data will be necessary to define any potential role for this compound in medicine.
References
- 1. scientificlabs.ie [scientificlabs.ie]
- 2. Detailed In Vitro Pharmacological Characterization of Clinically Tested Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chp.edu [chp.edu]
- 5. Fragile X 101 | NFXF [fragilex.org]
- 6. What are the treatments for Fragile X syndrome? | NICHD - Eunice Kennedy Shriver National Institute of Child Health and Human Development [nichd.nih.gov]
- 7. Diagnosis and Management of Fragile X Syndrome | AAFP [aafp.org]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. Treatment of anxiety disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Generalized Anxiety Disorder and Panic Disorder in Adults | AAFP [aafp.org]
- 11. Anxiety disorders - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 12. emedicine.medscape.com [emedicine.medscape.com]
- 13. uspharmacist.com [uspharmacist.com]
- 14. ccjm.org [ccjm.org]
- 15. Gastroesophageal reflux disease - Wikipedia [en.wikipedia.org]
PF-06422913: A Comparative Analysis Against Predecessor mGluR5 Modulators
For Immediate Release
[City, State] – [Date] – Researchers and drug development professionals in the field of neuroscience have shown considerable interest in the novel metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator (NAM), PF-06422913. This compound, developed by Pfizer, is recognized as a potent and selective orally active agent with potential applications in neuroscience research.[1][2] However, a comprehensive comparative analysis with previous generation mGluR5 NAMs has been challenging due to the limited availability of public data on this compound.
This guide aims to provide a comparative overview of this compound against two well-characterized first-generation mGluR5 NAMs: 2-Methyl-6-(phenylethynyl)pyridine (MPEP) and Fenobam. Due to the current lack of publicly accessible quantitative data for this compound, this comparison will focus on the established profiles of the predecessor compounds to provide a benchmark for future evaluations.
Predecessor Compounds: A Benchmark for Efficacy
MPEP and Fenobam have been instrumental as research tools in understanding the physiological and pathophysiological roles of mGluR5. Their efficacy and selectivity have been documented in numerous preclinical studies.
Quantitative Comparison of Predecessor Compounds
| Compound | Potency (IC50/K_d) | Selectivity | Key In Vivo Effects |
| MPEP | IC50 = 36 nM | Weak NMDA receptor antagonist; Positive allosteric modulator of mGluR4 | Anxiolytic-like effects; Reduces self-administration of drugs of abuse |
| Fenobam | IC50 = 87 nM; K_d = 54 nM (rat), 31 nM (human) | More selective than MPEP with fewer off-target effects | Anxiolytic and analgesic properties |
Table 1: Summary of Potency, Selectivity, and In Vivo Effects of First-Generation mGluR5 NAMs.
Signaling Pathway of mGluR5 and Negative Allosteric Modulation
Metabotropic glutamate receptor 5 is a G-protein coupled receptor that, upon activation by glutamate, initiates a signaling cascade through Gαq. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Negative allosteric modulators, such as this compound, MPEP, and Fenobam, do not bind to the glutamate binding site but to a distinct allosteric site on the receptor. This binding event changes the conformation of the receptor, reducing its affinity for glutamate and/or its ability to activate Gαq, thereby dampening the downstream signaling cascade.
Figure 1: Simplified signaling pathway of mGluR5 and the inhibitory action of a Negative Allosteric Modulator (NAM) like this compound.
Experimental Protocols
Detailed experimental protocols for the characterization of mGluR5 NAMs are crucial for the accurate comparison of compounds. While specific protocols for this compound are not publicly available, the following outlines a general workflow for evaluating the potency and selectivity of a novel mGluR5 NAM.
Figure 2: General experimental workflow for the preclinical evaluation of a novel mGluR5 Negative Allosteric Modulator.
Key Methodologies:
-
Radioligand Binding Assays: These assays are used to determine the binding affinity (K_i) of the test compound to the mGluR5 receptor. Typically, a radiolabeled known ligand is competed off the receptor by increasing concentrations of the unlabeled test compound.
-
Functional Assays: These experiments measure the ability of the compound to inhibit the function of the mGluR5 receptor. Common methods include measuring changes in intracellular calcium levels using fluorescent dyes or quantifying the accumulation of inositol monophosphate (IP1), a downstream product of the signaling cascade. The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.
-
Selectivity Profiling: To assess the specificity of the compound, it is tested against a broad panel of other receptors, ion channels, and enzymes. This is critical to identify potential off-target effects that could lead to undesirable side effects.
-
Pharmacokinetic Studies: These studies are conducted in animal models to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME). Key parameters such as oral bioavailability, plasma half-life, and brain penetration are determined.
-
In Vivo Efficacy Models: The compound is evaluated in animal models of specific diseases or conditions (e.g., anxiety, neuropathic pain) to assess its therapeutic potential.
Future Outlook
While this compound is described as a potent and selective mGluR5 NAM, the absence of detailed public data prevents a direct and quantitative comparison with its predecessors. The scientific community awaits the publication of peer-reviewed studies that will provide the necessary data to fully evaluate the efficacy and potential advantages of this compound. Such data will be crucial for researchers to understand its pharmacological profile and to design future experiments to explore its therapeutic utility. As more information becomes available, a comprehensive comparative guide will be developed.
References
Orthogonal Methods for Validating the Mechanism of Action of PF-06650833 (Zimlovisertib), an IRAK4 Kinase Inhibitor
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of orthogonal experimental methods to validate the mechanism of action of PF-06650833 (Zimlovisertib), a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). The document compares its performance with other IRAK4 inhibitors, namely Zabedosertib (BAY 1834845) and Emavusertib (CA-4948), and includes detailed experimental protocols and data presented in a comparative format.
Introduction to PF-06650833 and IRAK4 Signaling
PF-06650833 (Zimlovisertib) is a small molecule inhibitor targeting IRAK4, a critical serine/threonine kinase that functions as a master regulator in the innate immune system. IRAK4 is a central component of the Myddosome complex, which mediates signaling downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Upon activation, IRAK4 phosphorylates downstream substrates, including IRAK1, leading to the activation of transcription factors such as NF-κB and subsequent production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. Dysregulation of this pathway is implicated in a variety of autoimmune and inflammatory diseases. Therefore, validating that PF-06650833 selectively inhibits IRAK4 and mitigates its downstream effects is crucial for its clinical development.
This guide explores a multi-faceted approach to validating the mechanism of action of PF-06650833, employing a series of orthogonal methods spanning from biochemical assays to in vivo models.
Signaling Pathway of IRAK4
Caption: IRAK4 Signaling Pathway and the inhibitory action of PF-06650833.
Orthogonal Validation Methods
A robust validation of a drug's mechanism of action relies on multiple, independent experimental approaches. The following sections detail key orthogonal methods to confirm that PF-06650833 acts as a selective IRAK4 inhibitor.
Biochemical Assays: Direct Target Engagement and Potency
Biochemical assays are fundamental to confirm the direct interaction between an inhibitor and its purified target enzyme, providing a quantitative measure of potency.
Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay
-
Reagents: Recombinant human IRAK4 (GST-tagged), LanthaScreen™ Eu-anti-GST Antibody, Kinase Tracer 236, and the test compound (PF-06650833 or alternatives).
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
Procedure: a. Serially dilute the test compound in DMSO. b. In a 384-well plate, add the test compound, recombinant IRAK4, and Eu-anti-GST antibody. c. Incubate for 60 minutes at room temperature. d. Add the Alexa Fluor™ 647-labeled kinase tracer. e. Incubate for another 60 minutes at room temperature. f. Read the plate on a TR-FRET-compatible plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). A decrease in the FRET signal indicates displacement of the tracer by the inhibitor. Determine the IC50 value by fitting the data to a four-parameter logistic model.
Comparative Data: Biochemical Potency of IRAK4 Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| PF-06650833 | IRAK4 | DELFIA | 0.2 | [1] |
| Zabedosertib | IRAK4 | Biochemical Assay | 3.55 | [2] |
| Emavusertib | IRAK4 | FRET Kinase Assay | 57 | [3] |
Cellular Assays: Target Engagement and Downstream Signaling in a Biological Context
Cell-based assays are crucial to confirm that the inhibitor can access its target within a cellular environment and modulate its downstream signaling pathways.
Experimental Workflow for Cellular Assays
Caption: General workflow for cellular assays to validate IRAK4 inhibition.
2.1. Phospho-IRAK1 Western Blot: Direct Target Modulation
This assay directly measures the phosphorylation of IRAK1, the immediate downstream substrate of IRAK4, providing evidence of target engagement and inhibition of IRAK4's kinase activity.
Experimental Protocol:
-
Cell Culture: Culture human microglia (MMG) or other suitable cell lines (e.g., THP-1) to 80-90% confluency.
-
Treatment: Pre-treat cells with varying concentrations of PF-06650833 for 2 hours.
-
Stimulation: Stimulate the cells with a TLR agonist (e.g., 5 µg/mL RNA40) for 24 hours.[4]
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blot: a. Separate equal amounts of protein on an SDS-PAGE gel. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with 5% BSA in TBST. d. Incubate with primary antibodies against phospho-IRAK1 and total IRAK1 overnight at 4°C. e. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the phospho-IRAK1 signal to the total IRAK1 signal.
2.2. Cytokine Release Assays: Functional Downstream Effects
This assay quantifies the production of pro-inflammatory cytokines, a key functional consequence of IRAK4 signaling.
Experimental Protocol:
-
Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) using a Ficoll-Paque gradient or use a monocytic cell line like THP-1.
-
Treatment: Plate the cells and pre-incubate with a dose range of PF-06650833 for 1-2 hours.
-
Stimulation: Add a TLR agonist such as LPS (for TLR4) or R848 (for TLR7/8) to stimulate cytokine production.
-
Incubation: Incubate the cells for 6-24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plates and collect the supernatant.
-
Cytokine Quantification: Measure the concentration of cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA or a multiplex immunoassay platform (e.g., Meso Scale Discovery).
-
Data Analysis: Determine the IC50 values for the inhibition of each cytokine.
Comparative Data: Cellular Potency of IRAK4 Inhibitors
| Compound | Cell Type | Assay | IC50 (nM) | Reference |
| PF-06650833 | Human PBMCs | R848-induced TNF-α | 2.4 | [5] |
| Zabedosertib | THP-1 cells | LPS-induced TNF-α | <1000 | [2] |
| Emavusertib | THP-1 cells | TLR-stimulated Cytokines | <250 | [6] |
Selectivity Profiling: Assessing Off-Target Effects
To ensure that the observed cellular effects are due to the inhibition of IRAK4 and not other kinases, it is essential to assess the selectivity of the inhibitor across the human kinome.
Experimental Method: Kinome Scanning
Kinome scanning services (e.g., KINOMEscan™ by Eurofins DiscoverX) utilize a competition binding assay to quantify the interaction of a test compound with a large panel of kinases (typically over 400). The inhibitor is tested at a fixed concentration (e.g., 1 µM) against a library of kinases. The results are reported as the percentage of inhibition for each kinase. Hits are then followed up with dose-response curves to determine Kd or IC50 values for any off-target interactions.
PF-06650833 Selectivity Profile: PF-06650833 has been shown to be highly selective for IRAK4. In a panel of 278 kinases, at a concentration of 200 nM, approximately 100% inhibition was observed for IRAK4, while greater than 70% inhibition was only seen for a few other kinases, including IRAK1, MNK2, LRRK2, CLK4, and CK1γ1.[7]
Workflow for Kinome Scanning
Caption: Workflow for assessing kinase inhibitor selectivity using a competition binding assay.
In Vivo Models: Demonstrating Efficacy in a Physiological Setting
Animal models of inflammation and autoimmune disease are the ultimate test of an inhibitor's mechanism of action in a complex biological system, providing insights into its efficacy, pharmacokinetics, and pharmacodynamics.
Experimental Protocol: Rat Collagen-Induced Arthritis (CIA) Model
-
Induction of Arthritis: Immunize male Lewis rats with an emulsion of bovine type II collagen and incomplete Freund's adjuvant. Administer a booster injection 7 days later.
-
Treatment: Once arthritis is established (typically 11-14 days after the booster), randomize the animals into treatment groups: vehicle control, a positive control (e.g., tofacitinib 10 mg/kg daily), and PF-06650833 (e.g., 3 mg/kg twice daily) administered orally.[8]
-
Efficacy Assessment: a. Clinical Scoring: Score the severity of arthritis in each paw daily based on a scale of 0-4 (0=normal, 4=severe inflammation and ankylosis). b. Paw Volume Measurement: Measure the volume of each hind paw daily using a plethysmometer. c. Histopathology: At the end of the study, collect the joints for histological analysis of inflammation, pannus formation, and bone/cartilage damage.
-
Pharmacodynamic Assessment: Collect blood samples at various time points to measure drug concentration and the levels of inflammatory cytokines.
Comparative In Vivo Efficacy: PF-06650833 has demonstrated efficacy in rodent models of rheumatoid arthritis and lupus.[9] For instance, in the rat CIA model, PF-06650833 treatment significantly reduced paw swelling and clinical scores.[10] Similarly, Zabedosertib has shown anti-inflammatory effects in LPS-induced acute respiratory distress syndrome in mice.[2] Emavusertib has demonstrated anti-tumor activity in mouse xenograft models of lymphoma.[11]
Conclusion
The validation of PF-06650833's mechanism of action as a selective IRAK4 inhibitor requires a multi-pronged approach using orthogonal methodologies. The data presented in this guide demonstrates that PF-06650833 is a potent and selective inhibitor of IRAK4, as confirmed by biochemical and cellular assays. Its high selectivity minimizes the potential for off-target effects, and its efficacy in preclinical in vivo models of inflammatory disease supports its therapeutic potential. By employing the detailed protocols and comparative data outlined here, researchers can rigorously validate the mechanism of action of IRAK4 inhibitors and confidently advance their drug development programs.
References
- 1. In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IRAK1 inhibition blocks the HIV-1 RNA mediated pro-inflammatory cytokine response from microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
A Comparative Guide to PF-06422913 and Other mGluR5 Negative Allosteric Modulators for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the research tool PF-06422913 against other well-characterized negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5). The data presented is intended to aid researchers in selecting the most appropriate tool for their preclinical studies.
Introduction to mGluR5 and its Modulation
The metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor critically involved in synaptic plasticity, learning, and memory. Its dysfunction has been implicated in various neurological and psychiatric disorders, making it a key target for therapeutic intervention. Negative allosteric modulators are compounds that bind to a site on the receptor distinct from the glutamate binding site, reducing the receptor's response to glutamate. This guide focuses on this compound, a potent and selective mGluR5 NAM, and compares its performance with other widely used research tools in this class.
Comparative Performance of mGluR5 NAMs
The following table summarizes the in vitro potency of this compound and other common mGluR5 NAMs. It is important to note that these values are compiled from various studies and direct head-to-head comparisons in a single assay may not be available.
| Compound | Type | IC50 (nM) | Ki (nM) | Reference |
| This compound | mGluR5 NAM | Data Not Available in Direct Comparison | Data Not Available in Direct Comparison | [1] |
| MPEP | mGluR5 NAM | 36 | 16 | [2] |
| MTEP | mGluR5 NAM | 5 | 16 | [2][3] |
| Fenobam | mGluR5 NAM | Not Widely Reported | Not Widely Reported | |
| Mavoglurant (AFQ056) | mGluR5 NAM | 30 | Not Widely Reported | [2] |
| Basimglurant (RG7090) | mGluR5 NAM | Not Widely Reported | Kd: 1.1 | [3] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant. Kd: Dissociation constant.
Signaling Pathway of mGluR5
Activation of mGluR5 by glutamate initiates a signaling cascade through the Gq alpha subunit of its associated G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium. DAG, along with calcium, activates protein kinase C (PKC).
Caption: The mGluR5 signaling cascade.
Experimental Protocols
Radioligand Binding Assay
This protocol is a representative method for determining the binding affinity of a compound to mGluR5.
Objective: To determine the inhibitory constant (Ki) of a test compound for mGluR5.
Materials:
-
Cell membranes prepared from cells expressing recombinant human mGluR5.
-
[3H]-MPEP (radioligand).
-
Test compound (e.g., this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid.
-
96-well plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, [3H]-MPEP at a concentration near its Kd, and the test compound or vehicle.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known mGluR5 ligand (e.g., unlabeled MPEP).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Calculate the IC50 value from the concentration-response curve and then determine the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
Functional Assay: Intracellular Calcium Mobilization
This protocol outlines a common functional assay to measure the effect of mGluR5 NAMs on receptor activity.
Objective: To determine the potency of a test compound in inhibiting glutamate-induced intracellular calcium mobilization.
Materials:
-
Cells stably expressing human mGluR5.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Glutamate.
-
Test compound (e.g., this compound).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
A fluorescence plate reader with an integrated liquid handling system.
Procedure:
-
Plate the mGluR5-expressing cells in a 96-well plate and allow them to attach overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Add the test compound at various concentrations and incubate for a predetermined time.
-
Measure the baseline fluorescence.
-
Add a sub-maximal concentration of glutamate to stimulate the cells.
-
Immediately measure the change in fluorescence over time.
-
The increase in fluorescence corresponds to an increase in intracellular calcium.
-
Calculate the inhibitory effect of the test compound on the glutamate-induced calcium response to determine its IC50 value.
Caption: Workflow for an intracellular calcium mobilization assay.
Conclusion
This compound is a valuable research tool for investigating the role of mGluR5 in various physiological and pathological processes. While direct comparative data for potency and selectivity against a wide range of other mGluR5 NAMs in standardized assays is limited in publicly available literature, the information presented in this guide provides a foundation for researchers to make informed decisions. For definitive comparisons, it is recommended to evaluate compounds of interest head-to-head in the specific assay systems relevant to the research question.
References
Independent Verification of PF-06422913's Published Data: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the mGluR5 negative allosteric modulator (NAM) PF-06422913 with established alternatives. The information herein is based on publicly available data and is intended to support independent verification and further research.
This compound is a potent and selective negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), a target of significant interest for the treatment of various central nervous system (CNS) disorders. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological and experimental frameworks to facilitate a comprehensive understanding of this compound in the context of other widely used mGluR5 NAMs.
Quantitative Data Comparison
The following table summarizes the in vitro potency of this compound and its alternatives. This data is crucial for comparing the binding affinity and functional inhibition of these compounds at the mGluR5 receptor.
| Compound | Kᵢ (nM) | IC₅₀ (nM) |
| This compound | Data not publicly available | Data not publicly available |
| MPEP | 12 | 22 |
| MTEP | 32.7 | 5.0, 47.3, 462.0 |
| Fenobam | 6.76, 31.62, 162.2 | 36.3, 43.0, 330.0 |
| Basimglurant | Data not publicly available | Data not publicly available |
Kᵢ (Inhibition Constant): A measure of the binding affinity of a compound to a receptor. A lower Kᵢ value indicates a higher binding affinity. The data for MPEP, MTEP, and Fenobam were obtained from radioligand binding assays. IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of a compound that inhibits a biological process by 50%. A lower IC₅₀ value indicates greater potency. The data for MPEP, MTEP, and Fenobam were determined using functional assays measuring the inhibition of mGluR5 activity.
Experimental Protocols
Detailed methodologies are essential for the replication and verification of published data. Below are outlines of the key experimental protocols used to characterize mGluR5 negative allosteric modulators.
1. Radioligand Binding Assay (for Kᵢ Determination)
This assay is considered the gold standard for determining the binding affinity of a compound to a receptor.[1]
-
Objective: To determine the inhibition constant (Kᵢ) of a test compound for the mGluR5 receptor.
-
Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the mGluR5 receptor.
-
Materials:
-
Cell membranes prepared from cells expressing the mGluR5 receptor.
-
A radiolabeled ligand specific for the mGluR5 allosteric site (e.g., [³H]MPEP).
-
Test compound (e.g., this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through glass fiber filters. The membranes with the bound radioligand will be trapped on the filter.
-
Wash the filters to remove any unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value from the resulting sigmoidal curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radiolabeled ligand and Kₑ is its dissociation constant.[2]
-
2. Functional Assay (for IC₅₀ Determination)
Functional assays measure the ability of a compound to inhibit the biological response of the target receptor.
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound.
-
Principle: mGluR5 activation leads to an increase in intracellular calcium concentration or the accumulation of inositol monophosphate (IP₁). This assay measures the ability of a test compound to inhibit this response.
-
Materials:
-
Cells stably expressing the mGluR5 receptor.
-
An agonist for the mGluR5 receptor (e.g., glutamate or quisqualate).
-
Test compound (e.g., this compound).
-
A fluorescent calcium indicator dye or an IP₁ accumulation assay kit.
-
A plate reader capable of measuring fluorescence or the specific signal for the IP₁ assay.
-
-
Procedure:
-
Culture the mGluR5-expressing cells in a multi-well plate.
-
Load the cells with a calcium indicator dye (if measuring calcium flux).
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of the mGluR5 agonist.
-
Measure the change in fluorescence (for calcium flux) or the amount of IP₁ produced.
-
-
Data Analysis:
-
Plot the percentage of inhibition of the agonist response against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value from the resulting dose-response curve.
-
Visualizations
mGluR5 Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the metabotropic glutamate receptor 5 (mGluR5). Negative allosteric modulators like this compound bind to a site on the receptor distinct from the glutamate binding site and inhibit its signaling cascade.
Caption: mGluR5 signaling cascade and the inhibitory action of a NAM.
Experimental Workflow for Kᵢ Determination
This diagram outlines the key steps involved in a radioligand binding assay to determine the inhibition constant (Kᵢ) of a test compound.
Caption: Workflow for determining Kᵢ via radioligand binding assay.
Experimental Workflow for IC₅₀ Determination
This diagram illustrates the general workflow for a functional assay to determine the half-maximal inhibitory concentration (IC₅₀).
Caption: Workflow for determining IC₅₀ using a functional assay.
References
Navigating the Therapeutic Landscape of mGluR5 Modulation: A Comparative Guide for PF-06422913 and Combination Strategies
For Researchers, Scientists, and Drug Development Professionals
Initial investigations into the therapeutic potential of PF-06422913, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5), have positioned it as a person of interest in neuroscience research. While direct experimental data on this compound in combination with other therapeutic agents remains to be published, the broader class of mGluR5 NAMs has been the subject of extensive preclinical and clinical investigation, offering valuable insights into potential synergistic approaches for treating a range of central nervous system (CNS) disorders.
This guide provides a comparative overview of the rationale and potential for utilizing mGluR5 NAMs, such as this compound, in combination therapies. The information presented is based on the established mechanism of action of mGluR5 and data from studies involving other molecules in this class.
The Rationale for Combination Therapies Involving mGluR5 Negative Allosteric Modulators
The metabotropic glutamate receptor 5 plays a crucial role in modulating excitatory synaptic transmission and plasticity throughout the brain. Its dysregulation has been implicated in the pathophysiology of numerous CNS disorders, including anxiety, depression, addiction, and neurodegenerative diseases.[1][2] The primary rationale for exploring combination therapies with mGluR5 NAMs stems from the multifaceted nature of these disorders, which often involve multiple dysregulated signaling pathways.
By selectively dampening excessive glutamatergic signaling through mGluR5, NAMs can potentially restore synaptic homeostasis.[3] Combining this targeted approach with agents that act on other neurotransmitter systems (e.g., GABAergic, serotonergic, dopaminergic) or cellular processes (e.g., neuroinflammation, protein aggregation) could offer a more comprehensive and potentially more effective treatment strategy with the possibility of lower doses and reduced side effects for each compound.
Potential Combination Strategies and Supporting Rationale
While specific data for this compound is unavailable, the following table outlines potential combination strategies for mGluR5 NAMs based on preclinical and clinical research with other modulators of this target.
| Combination Agent Class | Rationale for Combination with mGluR5 NAM | Potential Therapeutic Area(s) |
| GABAA Receptor Positive Allosteric Modulators (e.g., Benzodiazepines) | Synergistic reduction of neuronal hyperexcitability by enhancing inhibitory GABAergic tone and dampening excitatory glutamatergic signaling. | Anxiety Disorders, Epilepsy |
| Selective Serotonin Reuptake Inhibitors (SSRIs) | Complementary mechanisms for mood regulation; mGluR5 modulation may offer a more rapid onset of antidepressant effects. | Major Depressive Disorder, Anxiety Disorders |
| Dopamine Receptor Antagonists/Partial Agonists (e.g., Antipsychotics) | Modulation of the cortico-striatal-thalamic-cortical (CSTC) circuitry involved in psychosis and addiction. | Schizophrenia, Substance Use Disorders |
| N-methyl-D-aspartate (NMDA) Receptor Antagonists | Targeting distinct but interacting components of the glutamatergic system to modulate synaptic plasticity and excitotoxicity. | Neuropathic Pain, Depression |
| Anti-inflammatory Agents (e.g., COX-2 inhibitors, Microglia modulators) | Attenuation of neuroinflammation, a common pathological feature in many neurodegenerative and psychiatric disorders. | Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's), Mood Disorders |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the molecular mechanisms and experimental approaches in this field, the following diagrams illustrate the canonical mGluR5 signaling pathway and a representative experimental workflow for evaluating combination therapies in a preclinical setting.
Caption: Canonical mGluR5 signaling pathway.
Caption: Preclinical workflow for evaluating combination therapy.
Representative Experimental Protocol: Evaluation of an mGluR5 NAM in a Preclinical Model of Anxiety
The following is a representative, generalized protocol for a preclinical study evaluating an mGluR5 NAM, such as this compound, alone and in combination with a GABAA receptor positive allosteric modulator (PAM) in a rodent model of anxiety.
1. Animals and Housing:
-
Adult male C57BL/6J mice (8-10 weeks old) will be used.
-
Animals will be housed in groups of 4-5 per cage under a 12-hour light/dark cycle with ad libitum access to food and water.
-
All experiments will be conducted during the light phase and in accordance with institutional animal care and use committee guidelines.
2. Drug Preparation and Administration:
-
This compound (or other mGluR5 NAM): Dissolved in a vehicle of 5% DMSO, 5% Tween 80, and 90% saline. Administered via oral gavage (p.o.) at doses of 1, 3, and 10 mg/kg.
-
Diazepam (GABAA PAM): Dissolved in saline. Administered via intraperitoneal injection (i.p.) at a sub-efficacious dose of 0.5 mg/kg.
-
Vehicle: The appropriate vehicle for each drug will be used as a control.
-
This compound will be administered 60 minutes prior to behavioral testing, and diazepam will be administered 30 minutes prior.
3. Experimental Groups:
-
Vehicle (p.o.) + Vehicle (i.p.)
-
This compound (1, 3, or 10 mg/kg, p.o.) + Vehicle (i.p.)
-
Vehicle (p.o.) + Diazepam (0.5 mg/kg, i.p.)
-
This compound (1, 3, or 10 mg/kg, p.o.) + Diazepam (0.5 mg/kg, i.p.)
4. Behavioral Testing: Elevated Plus Maze (EPM):
-
The EPM apparatus consists of two open arms and two closed arms elevated from the floor.
-
Mice are individually placed in the center of the maze facing an open arm and allowed to explore for 5 minutes.
-
The maze is cleaned with 70% ethanol between each trial.
-
Behavior is recorded using an overhead camera and analyzed for:
-
Time spent in the open arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled (to assess general locomotor activity).
-
5. Data Analysis:
-
Data will be analyzed using a two-way ANOVA with this compound dose and diazepam treatment as the main factors.
-
Post-hoc tests (e.g., Tukey's) will be used for pairwise comparisons.
-
A p-value of < 0.05 will be considered statistically significant.
6. Molecular Analysis (Post-mortem):
-
Immediately following behavioral testing, a subset of animals from each group will be euthanized.
-
Brain regions of interest (e.g., amygdala, prefrontal cortex) will be dissected.
-
Tissues will be processed for Western blotting to assess changes in the phosphorylation status of key signaling molecules downstream of mGluR5 and GABAA receptors (e.g., ERK, CREB).
Conclusion
While direct experimental evidence for this compound in combination therapies is not yet available, the extensive research on mGluR5 negative allosteric modulators provides a strong foundation for exploring such strategies. The rationale for combining mGluR5 NAMs with other CNS-active agents is compelling, with the potential to achieve synergistic therapeutic effects and address the complex pathophysiology of many neurological and psychiatric disorders. The experimental frameworks and protocols outlined in this guide offer a starting point for researchers to design and execute studies that will further elucidate the therapeutic potential of this compound and other mGluR5 modulators in combination with existing and novel therapeutic agents. As with any investigational compound, further research is necessary to establish the safety and efficacy of such combination approaches.
References
- 1. Positive Allosteric Modulators of Type 5 Metabotropic Glutamate Receptors (mGluR5) and Their Therapeutic Potential for the Treatment of CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positive allosteric modulators of type 5 metabotropic glutamate receptors (mGluR5) and their therapeutic potential for the treatment of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Design and Development of Novel Negative Allosteric Modulators of mGlu5 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of PF-06422913: A Step-by-Step Guide for Laboratory Personnel
Essential Safety and Disposal Procedures for the Investigational Kinase Inhibitor PF-06422913
The proper disposal of the investigational kinase inhibitor this compound is critical to ensure laboratory safety, environmental protection, and regulatory compliance. As a potent, research-grade pharmaceutical compound, this compound requires meticulous handling and disposal protocols. This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Given that specific hazard data for this compound is not publicly available, a conservative approach based on the handling of similar potent kinase inhibitors is warranted.
Recommended Personal Protective Equipment (PPE):
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves | Prevents skin contact and absorption.[1] |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or aerosolized particles.[1] |
| Lab Coat | Disposable or dedicated lab coat | Prevents contamination of personal clothing.[1] |
| Respiratory Protection | Use in a fume hood or with a respirator | Minimizes inhalation of the compound, especially if in powdered form.[1][2] |
Step-by-Step Disposal Protocol for this compound
The disposal of investigational drugs like this compound should always be conducted in accordance with institutional, local, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) guidelines.[3]
1. Initial Assessment and Segregation:
-
Do not mix this compound waste with other chemical or biological waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Segregate waste into categories:
-
Unused or expired pure compound.
-
Contaminated labware (e.g., pipette tips, vials, plates).
-
Contaminated PPE.
-
Aqueous and solvent solutions containing this compound.
-
2. Waste Containment:
-
Solid Waste:
-
Place the pure compound, contaminated labware, and PPE into a dedicated, clearly labeled hazardous waste container.
-
The container should be robust, leak-proof, and have a secure lid.
-
Label the container as "Hazardous Waste: this compound" and include any other identifiers required by your institution.
-
-
Liquid Waste:
-
Collect all aqueous and solvent waste containing this compound in a dedicated, sealed, and shatter-resistant container.
-
Label the container with "Hazardous Waste: this compound" and list the solvent composition.
-
3. Consultation and Pickup:
-
Contact your institution's EHS department. This is a mandatory step. EHS professionals are trained to handle and dispose of hazardous research materials and will provide specific instructions.[3]
-
Provide the EHS department with all available information on this compound.
-
Schedule a pickup for the hazardous waste containers. Do not attempt to transport or dispose of the waste yourself.
4. Final Disposal Method:
-
The standard and recommended disposal method for investigational pharmaceutical compounds is incineration by a licensed hazardous waste management vendor.[3] Your EHS department will coordinate this process.
-
This ensures the complete destruction of the active compound, preventing its release into the environment.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
Experimental Protocols Cited
While no specific experimental protocols for the disposal of this compound were found, the procedures outlined are based on established guidelines for the disposal of investigational drugs and potent chemical compounds as referenced in institutional and safety documents. The core methodology involves segregation, proper containment, clear labeling, and disposal via incineration through an approved environmental health and safety vendor.[3] This approach is standard practice in research and pharmaceutical settings to mitigate risks to personnel and the environment.
References
Safeguarding Researchers: A Comprehensive Guide to Handling PF-06422913
For Immediate Implementation: This document outlines critical safety protocols and logistical procedures for the handling and disposal of the potent pharmaceutical compound PF-06422913. All personnel, including researchers, scientists, and drug development professionals, must adhere to these guidelines to ensure personal safety and prevent environmental contamination.
Due to the potent nature of many active pharmaceutical ingredients (APIs), stringent control measures are necessary to minimize exposure.[1][2] The Occupational Exposure Band (OEB) for a similar potent compound necessitates robust engineering controls and personal protective equipment.[3] This guide provides a framework for establishing safe handling practices in the absence of a specific Safety Data Sheet (SDS) for this compound, drawing on best practices for highly potent APIs (HPAPIs).[4]
I. Personal Protective Equipment (PPE) Protocol
The selection and proper use of PPE are paramount when handling this compound. The following table summarizes the required PPE for various laboratory activities. A combination of engineering controls (e.g., fume hoods, glove boxes) and PPE is crucial for minimizing exposure.[3][5]
| Activity | Required Personal Protective Equipment |
| Weighing and Dispensing (Dry Powder) | - Full-face powered air-purifying respirator (PAPR) or a combination of a full-face respirator with appropriate cartridges and goggles.[1][6] - Double-layered nitrile gloves.[3] - Disposable, impervious coveralls or "bunny suits".[4][6] - Disposable shoe covers.[6] |
| Solution Preparation and Handling | - Full-face shield or safety goggles.[6] - Lab coat or disposable gown. - Nitrile gloves. |
| In-vitro/In-vivo Dosing | - Safety glasses with side shields or goggles.[6] - Lab coat. - Nitrile gloves. |
| Waste Disposal | - Chemical splash goggles. - Heavy-duty nitrile or butyl rubber gloves. - Disposable gown or lab coat. |
II. Experimental Protocols: Safe Handling and Disposal
A. General Handling Procedures:
-
Restricted Access: All work with this compound should be conducted in a designated and clearly marked area with restricted access.
-
Engineering Controls: Whenever possible, handle the compound within a certified chemical fume hood, glove box, or other containment enclosure.[1][5]
-
Avoid Dust Generation: Minimize the creation of dust when handling the powdered form.[3] Use techniques such as gentle scooping and weighing on anti-static weigh paper.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[7][8] Do not eat, drink, or smoke in areas where the compound is handled.[8]
-
Decontamination: All surfaces and equipment that come into contact with this compound must be decontaminated. The appropriate decontamination solution will depend on the chemical properties of the compound.
B. Spill Response:
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify laboratory personnel and the designated safety officer.
-
Secure: Restrict access to the spill area.
-
Clean-up: Only trained personnel with appropriate PPE should clean up the spill. Use an absorbent material appropriate for the solvent if the compound is in solution. For powder spills, gently cover with a damp cloth or absorbent pad to avoid creating dust, and then carefully collect the material.
-
Dispose: All materials used for spill clean-up must be disposed of as hazardous waste.
C. Disposal Plan:
All waste materials contaminated with this compound, including empty containers, used PPE, and cleaning materials, must be treated as hazardous waste.
-
Segregation: Segregate this compound waste from other laboratory waste streams.
-
Containment: Place all solid waste in a clearly labeled, sealed, and puncture-resistant container. Liquid waste should be collected in a compatible, sealed container.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the name of the compound.
-
Disposal: Arrange for disposal through the institution's environmental health and safety office. The primary methods for the destruction of potent pharmaceutical compounds are thermal destruction (incineration) and landfilling, with thermal destruction being preferred for complete compound breakdown.[9]
III. Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for safely handling this compound from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound
References
- 1. aiha.org [aiha.org]
- 2. 3m.com [3m.com]
- 3. leap.epa.ie [leap.epa.ie]
- 4. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 5. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 8. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]
- 9. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
